(-)-BO 2367
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H22ClF2N3O3 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
7-[(3aR,4R,7aS)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H21F2N3O3.ClH/c22-15-6-12-18(26(11-4-5-11)9-14(20(12)27)21(28)29)17(23)19(15)25-7-10-2-1-3-16(24)13(10)8-25;/h1,3,6,9-11,13,16H,2,4-5,7-8,24H2,(H,28,29);1H/t10-,13+,16-;/m1./s1 |
InChI 键 |
HLOXEUWOJLFTQE-LGGAFPCMSA-N |
产品来源 |
United States |
Foundational & Exploratory
Delving into the Molecular Machinery: An In-depth Technical Guide to the Mechanism of Action of (-)-BO-2367 on Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-BO-2367, a novel quinolone derivative, has demonstrated potent antitumor activity through its targeted inhibition of topoisomerase II. This technical guide provides a comprehensive analysis of the mechanism of action of (-)-BO-2367, detailing its inhibitory effects, its ability to stabilize the topoisomerase II-DNA cleavage complex, and its stereospecific interactions. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the underlying molecular pathways to serve as a critical resource for researchers in oncology and drug development.
Introduction to (-)-BO-2367 and Topoisomerase II
Topoisomerase II is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology, including replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break. This catalytic cycle is a prime target for anticancer therapies.
(-)-BO-2367 is a chiral quinolone compound that has been identified as a potent inhibitor of both mammalian and bacterial topoisomerase II. Its mechanism of action classifies it as a topoisomerase II poison, functioning similarly to established anticancer agents like etoposide. These poisons stabilize the transient covalent complex formed between topoisomerase II and DNA, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells. A key feature of (-)-BO-2367 is its stereospecificity, with the (-) enantiomer exhibiting significantly greater activity against mammalian topoisomerase II than its (+) counterpart.
Quantitative Analysis of (-)-BO-2367 Activity
The inhibitory and cytotoxic effects of (-)-BO-2367 have been quantified through various in vitro assays. The following tables summarize the key data available.
Table 1: Inhibitory Activity of (-)-BO-2367 against Topoisomerase II
| Enzyme Source | Assay Type | IC50 (µM) | Reference |
| L1210 Topoisomerase II | DNA Relaxation | 3.8 | [1] |
| Escherichia coli Gyrase | Supercoiling | 0.5 | [1] |
| Micrococcus luteus Gyrase | Supercoiling | 1 | [1] |
Table 2: In Vivo Antitumor Activity of (-)-BO-2367
| Tumor Model | Administration Route | Dosage | Effect | Reference |
| Ascitic L1210 Leukemia (CDF1 female mice) | Intraperitoneal | 0.08 mg/kg | 2.4 times increase in lifespan | [1] |
| Colon 26 Carcinoma (subcutaneous implant) | Subcutaneous | 1.25 mg/kg | Complete inhibition of growth | [1] |
Mechanism of Action: Stabilization of the Topoisomerase II-DNA Cleavage Complex
The primary mechanism by which (-)-BO-2367 exerts its cytotoxic effects is through the stabilization of the topoisomerase II-DNA cleavage complex. This action transforms the essential enzyme into a potent cellular toxin that generates permanent DNA double-strand breaks.
The catalytic cycle of topoisomerase II involves several key steps that can be visualized as a logical workflow. (-)-BO-2367, like other topoisomerase II poisons, is believed to interfere with the religation step of this cycle.
As depicted in Figure 1, (-)-BO-2367 is thought to bind to the transient cleavage complex, preventing the religation of the DNA strands. This leads to an accumulation of double-strand breaks, which, if not repaired, trigger apoptotic pathways, resulting in cell death. Studies have shown that the activity of (-)-BO-2367 in enhancing double-stranded DNA cleavage is more than two-fold stronger than that of the well-known topoisomerase II poison, VP-16 (etoposide)[1].
Stereospecificity
A critical aspect of the interaction between (-)-BO-2367 and topoisomerase II is its stereospecificity. The enantiomer, (+)-BO-2367, which has the opposite configuration at the C7 position, does not inhibit mammalian topoisomerase II[1]. This stark difference in activity highlights the precise structural requirements for binding to the topoisomerase II-DNA complex and underscores the potential for designing highly specific inhibitors. Interestingly, (+)-BO-2367 does retain activity against E. coli gyrase, suggesting differences in the drug-binding pockets of mammalian and bacterial type II topoisomerases[1].
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of (-)-BO-2367.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled DNA, and the inhibition of this activity by compounds like (-)-BO-2367.
Materials:
-
Purified mammalian topoisomerase II (e.g., from L1210 cells)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA.
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
Agarose (B213101) gel (1%) in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10X Reaction Buffer
-
1 µL supercoiled DNA (e.g., 0.5 µg)
-
x µL (-)-BO-2367 (at various concentrations) or vehicle control
-
y µL sterile water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of purified topoisomerase II.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of relaxed DNA in each lane to determine the IC50 value of the inhibitor.
DNA Gyrase Supercoiling Assay
This assay is used to assess the inhibitory effect of compounds on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified DNA gyrase (e.g., from E. coli or M. luteus)
-
Relaxed plasmid DNA (e.g., relaxed pBR322)
-
Reaction Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Stop Solution/Loading Dye
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 30 µL reaction, combine:
-
6 µL 5X Reaction Buffer
-
1 µL relaxed DNA (e.g., 0.5 µg)
-
x µL (-)-BO-2367 (at various concentrations) or vehicle control
-
y µL sterile water to bring the volume to 29 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.
-
Analyze the products by agarose gel electrophoresis.
-
Stain the gel and visualize the conversion of relaxed to supercoiled DNA.
-
Quantify the inhibition to determine the IC50 value.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay directly measures the ability of a compound to stabilize the cleavage complex, resulting in an increase in linear DNA.
Materials:
-
Purified mammalian topoisomerase II
-
Supercoiled plasmid DNA
-
Cleavage Buffer (10X): 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 100 mM MgCl₂, 10 mM DTT, 10 mM ATP.
-
SDS (10%)
-
Proteinase K (10 mg/mL)
-
Agarose gel (1%) with ethidium bromide
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10X Cleavage Buffer
-
1 µL supercoiled DNA (e.g., 0.5 µg)
-
x µL (-)-BO-2367 (at various concentrations) or vehicle control
-
y µL sterile water to bring the volume to 19 µL
-
-
Add 1 µL of topoisomerase II and incubate at 37°C for 30 minutes.
-
Stop the cleavage/ligation equilibrium and reveal the cleavage by adding 2 µL of 10% SDS.
-
Add 1 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye and load the samples onto an agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate supercoiled, nicked, and linear DNA.
-
Visualize the gel under UV light and quantify the amount of linear DNA formed.
References
An In-depth Technical Guide on the Material Designated "2367"
Disclaimer: Initial searches for the chemical compound "(-)-BO 2367" did not yield any specific results in the public domain. The provided information pertains to the hot-work tool steel designated as "2367" (also known as 1.2367 or X38CrMoV5-3), which was consistently identified in the search results for the query. This guide is presented to address the possibility of an inquiry related to this material and to demonstrate the requested data presentation and visualization capabilities.
Introduction to Hot-Work Tool Steel 2367
Hot-work tool steel 1.2367, also identified as X38CrMoV5-3, is a chromium-molybdenum-vanadium alloyed steel.[1] It is characterized by its exceptional toughness, high-temperature strength, and excellent resistance to thermal fatigue and heat-checking.[2][3] These properties make it a preferred material for a variety of demanding industrial applications that involve high temperatures and pressures.[2][4] The steel exhibits good hardenability and can be hardened in both oil and air.[1]
Chemical Composition
The nominal chemical composition of 2367 steel is presented in Table 1. The precise elemental percentages can vary slightly between different standards and manufacturers.
Table 1: Chemical Composition of 2367 (X38CrMoV5-3) Steel
| Element | Content (%) |
| Carbon (C) | 0.35 - 0.40 |
| Chromium (Cr) | 4.80 - 5.20 |
| Molybdenum (Mo) | 2.70 - 3.20 |
| Vanadium (V) | 0.40 - 0.60 |
| Silicon (Si) | 0.30 - 0.50 |
| Manganese (Mn) | 0.30 - 0.50 |
| Source:[3][4] |
Mechanical and Physical Properties
The mechanical properties of 2367 steel are highly dependent on its heat treatment. A summary of its key properties is provided in Table 2.
Table 2: Mechanical and Physical Properties of 2367 Steel
| Property | Value | Condition |
| Hardness | Max 229 HB | Annealed |
| Hardness | 53-57 HRC | Hardened and Tempered |
| Hot Forming Temperature | 1080 - 900 °C | - |
| Soft Annealing Temperature | 800 - 840 °C | - |
| Source:[1][4] |
Experimental Protocols: Heat Treatment
The desired mechanical properties of 2367 steel are achieved through a precise heat treatment process. The general steps are outlined below.
Soft Annealing
-
Heat the steel slowly and uniformly to a temperature between 800-840°C.[1]
-
Hold at this temperature for a sufficient time to ensure the material is heated through.
-
Cool slowly in the furnace.[1]
-
This process will result in a maximum Brinell hardness of 235.[1]
Hardening
-
Preheat the steel to a temperature of 650°C.
-
Increase the temperature to the hardening range of 1030-1080°C.[1][4]
-
Hold at the hardening temperature to ensure uniform heating.
-
Quench in air, oil, or a warm bath (500-550°C).[1]
-
The resulting hardness after quenching is typically between 53-57 HRC.[1]
Tempering
-
Temper immediately after hardening.
-
Heat to a temperature between 500-550°C, depending on the desired final hardness.[4]
-
Hold at the tempering temperature for at least two hours.
-
Cool in air.
Visualizations
Logical Workflow for Heat Treatment of 2367 Steel
Caption: Heat Treatment Workflow for 2367 Steel.
Conclusion
While the initial query for "this compound" did not correspond to a known chemical compound in the available literature, the designation "2367" is strongly associated with a high-performance hot-work tool steel. This material's well-defined chemical composition and established heat treatment protocols give rise to its desirable properties for demanding industrial applications. The information presented in this guide provides a technical overview for researchers, scientists, and engineering professionals who may be working with this versatile steel.
References
- 1. X38CrMoV5-3 DIN 1.2367 Hot Work Die Steels | Fushun Special Steel Co., Ltd. - Professional Supplier of Special Steel, and Manufacturer of Tool Steel [fushunspecialsteel.com]
- 2. 1.2367 Steel: Your Ultimate Guide to This Superior Material - Otai Special Steel [astmsteel.com]
- 3. 2367 Steel EFS | Hot Work Tool Steel | Önerler | Steel | Heat Treatment [onerler.com.tr]
- 4. 1.2367, X38CrMoV5-3, Z38CDV5-3 - tool steel [virgamet.com]
In-Depth Technical Guide: (-)-BO 2367 (CAS 145902-81-4)
A comprehensive review of the synthesis, properties, and biological activities of this quinolinecarboxylic acid derivative.
Introduction
(-)-BO 2367, registered under CAS number 145902-81-4, is a complex heterocyclic compound identified as 3-Quinolinecarboxylicacid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aα,4β,7aα)-(-)-. This molecule belongs to the quinolinecarboxylic acid class, a well-established group of compounds known for their broad spectrum of biological activities. Derivatives of this class have shown significant promise and clinical application as antibacterial, anticancer, and anti-inflammatory agents. The structural complexity of this compound, featuring a fused isoindole moiety and fluorine substitutions, suggests a potential for unique pharmacological properties. This guide aims to provide a detailed overview of the available technical information regarding this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Currently, detailed experimental data on the physicochemical properties of this compound are not extensively available in publicly accessible literature. However, based on its chemical structure, some general properties can be inferred. The presence of the carboxylic acid and amino groups suggests it would exhibit some degree of water solubility, likely pH-dependent. The fluorinated quinolone core is a common feature in many synthetic bioactive molecules, often contributing to metabolic stability and enhanced biological activity.
Table 1: General Physicochemical Information for this compound
| Property | Value |
| CAS Number | 145902-81-4 |
| Molecular Formula | C₂₁H₂₁F₂N₃O₃·HCl |
| Full Chemical Name | 3-Quinolinecarboxylicacid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aα,4β,7aα)-(-)- |
| Structural Class | Quinolonecarboxylic Acid Derivative |
Biological Activity and Potential Mechanism of Action
While specific studies on this compound are scarce, the broader class of quinolinecarboxylic acid derivatives has been extensively studied. These compounds are known to exert their biological effects through various mechanisms.
Anticipated Biological Activities:
-
Antibacterial: Many fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to bacterial cell death.
-
Anticancer: Some quinoline (B57606) derivatives have demonstrated cytotoxic effects on cancer cells by inducing apoptosis, inhibiting cell cycle progression, or interfering with key signaling pathways involved in tumor growth and metastasis.
-
Anti-inflammatory: Certain compounds in this class can modulate inflammatory responses, potentially by inhibiting the production of pro-inflammatory cytokines or enzymes.
Due to the lack of specific experimental data for this compound, a definitive signaling pathway cannot be provided at this time. However, a generalized workflow for investigating the potential antibacterial mechanism of a novel quinolone derivative is presented below.
An In-depth Technical Guide to the Quinolone "(-)-BO 2367": Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic quinolone antimicrobial and antitumor agent, (-)-BO 2367. It details its discovery by researchers at Banyu Pharmaceutical Co., Ltd., its mechanism of action as a potent topoisomerase II inhibitor, and its significant in vitro and in vivo biological activities. This document consolidates available quantitative data, outlines key experimental protocols, and visualizes its mechanism of action through a detailed signaling pathway diagram.
Introduction
In the late 1980s and early 1990s, extensive research into quinolone antibacterials led to the discovery of compounds with significant cytotoxic activity against tumor cells. This new class of molecules demonstrated the potential to target eukaryotic topoisomerase II, a critical enzyme for DNA replication and cell division, in a manner analogous to their inhibition of bacterial DNA gyrase. Within this context, this compound emerged from the drug discovery program at Banyu Pharmaceutical Co., Ltd. as a potent synthetic quinolone with a dual profile of antimicrobial and antitumor activities.
Discovery and Origin
This compound, with the chemical name (-)-7-[(1R,2R,6R*)-2-amino-8-azabicyclo[4.3.0.]-non-3-en-8-yl]-l-cyclopropyl-6,8-difluoro-l,4-dihydro-4-oxo-3-quinorinecarboxylic acid, is a synthetically derived quinolone. Its discovery was the result of a targeted research program aimed at identifying novel quinolones with potent biological activity. Researchers at the Banyu Tsukuba Research Institute in collaboration with Merck Research Laboratories synthesized and characterized this compound, with its potent antitumor properties first reported in 1993.[1]
Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of action for this compound is the inhibition of topoisomerase II, an essential enzyme in both prokaryotic and eukaryotic cells.[1]
Targeting the Topoisomerase II-DNA Cleavage Complex
Topoisomerase II facilitates changes in DNA topology by creating transient double-strand breaks, allowing for the passage of another DNA strand, and then resealing the break. This compound, like other quinolone topoisomerase II inhibitors, acts by stabilizing the "cleavage complex," a covalent intermediate where the enzyme is bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[1] These persistent DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis.
Signaling Pathway of this compound-Induced Cell Death
The accumulation of DNA double-strand breaks induced by this compound initiates a cascade of cellular events culminating in programmed cell death. The following diagram illustrates the key steps in this signaling pathway.
Quantitative Biological Activity Data
This compound exhibits potent inhibitory activity against both mammalian and bacterial topoisomerase II, as well as significant antitumor effects in vivo.
| Target/Model System | Assay | IC50 / Effect | Reference |
| L1210 Topoisomerase II | DNA Relaxation | 3.8 µM | [1] |
| Escherichia coli DNA Gyrase | Supercoiling | 0.5 µM | [1] |
| Micrococcus luteus DNA Gyrase | Supercoiling | 1 µM | [1] |
| L1210 Leukemia (in vivo, CDF1 female mice) | Increased Lifespan | 2.4 times increase at 0.08 mg/kg (i.p.) | [1] |
| Colon 26 Carcinoma (in vivo, subcutaneous) | Tumor Growth Inhibition | Complete inhibition at 1.25 mg/kg (s.c.) | [1] |
Table 1. In vitro and in vivo biological activity of this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies that would have been employed in the discovery and characterization of this compound, based on standard practices for quinolone synthesis and topoisomerase II inhibitor evaluation.
Synthesis of this compound
The synthesis of this compound involves a multi-step process characteristic of fluoroquinolone synthesis. A generalized workflow is depicted below. The crucial step is the nucleophilic substitution reaction where the chiral amino-azabicyclo[4.3.0]nonene moiety is introduced at the C-7 position of the quinolone core.
A typical procedure would involve reacting the fluoroquinolone core with the desired chiral amine in a suitable solvent such as pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. Purification is generally achieved through recrystallization or column chromatography.
Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Reaction Mixture Preparation: A reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), ATP, and purified mammalian topoisomerase II is prepared.
-
Compound Incubation: Varying concentrations of this compound are added to the reaction mixtures and incubated at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The inhibition of DNA relaxation is determined by the persistence of the supercoiled DNA form. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme's relaxation activity.
DNA Cleavage Assay
This assay determines if the inhibitor stabilizes the topoisomerase II-DNA cleavage complex.
-
Reaction Setup: A reaction mixture containing radiolabeled or unlabeled supercoiled plasmid DNA, purified topoisomerase II, and various concentrations of this compound is prepared.
-
Incubation: The mixture is incubated at 37°C to allow for the formation of the cleavage complex.
-
Complex Trapping: The reaction is terminated by the addition of SDS and proteinase K to trap the covalent DNA-protein complexes and digest the protein.
-
Analysis: The DNA is analyzed by agarose gel electrophoresis. An increase in the amount of linear DNA indicates the stabilization of the cleavage complex.
In Vivo Antitumor Activity
The antitumor efficacy of this compound is evaluated in animal models.
-
Tumor Implantation: Murine tumor cells (e.g., L1210 leukemia or Colon 26 carcinoma) are implanted into syngeneic mice (e.g., CDF1 or BALB/c).
-
Drug Administration: Once the tumors are established, mice are treated with this compound or a vehicle control via a specified route (e.g., intraperitoneal or subcutaneous) and schedule.
-
Efficacy Evaluation: For leukemia models, the primary endpoint is the increase in lifespan. For solid tumors, tumor volume is measured regularly, and tumor growth inhibition is calculated.
Conclusion
This compound is a potent, synthetically derived quinolone that demonstrates strong inhibitory activity against both bacterial and mammalian topoisomerase II. Its ability to stabilize the topoisomerase II-DNA cleavage complex leads to the induction of DNA double-strand breaks, triggering cell cycle arrest and apoptosis in cancer cells. The significant in vivo antitumor activity of this compound highlights the therapeutic potential of this class of compounds. Further research and development of such dual-action quinolones could lead to novel therapeutic agents for both infectious diseases and oncology.
References
(-)-BO 2367: A Technical Guide to DNA Cleavage Complex Stabilization
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of (-)-BO 2367, a potent quinolone antimicrobial agent that functions as a topoisomerase II inhibitor. The primary focus is on its ability to stabilize the DNA cleavage complex, a critical step in its cytotoxic and antitumor activity.
Disclaimer: While this compound has been identified as a potent topoisomerase II inhibitor, detailed quantitative data from a wide range of DNA cleavage assays and specific, experimentally validated signaling pathways are not extensively available in publicly accessible literature. Therefore, this guide presents the known quantitative data and provides representative experimental protocols and conceptual signaling pathways based on the established mechanism for this class of inhibitors.
Core Mechanism: Inhibition of Topoisomerase II
This compound exerts its biological effects by targeting DNA topoisomerase II, an essential enzyme that modulates the topological state of DNA. It is classified as a "topoisomerase II poison," meaning it does not inhibit the enzyme's initial DNA cleavage activity but rather interferes with the subsequent religation step. This action traps the enzyme in a covalent complex with the cleaved DNA, leading to the accumulation of stable, double-strand DNA breaks. These breaks are potent cellular lesions that trigger downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound as a topoisomerase II poison.
Quantitative Data
This compound has been shown to be a potent inhibitor of both mammalian and bacterial topoisomerase II. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Activity Assayed | IC50 (µM) | Citation |
| L1210 Topoisomerase II | DNA Relaxation | 3.8 | [1][2][3] |
| Escherichia coli Gyrase | Supercoiling | 0.5 | [1][2][3] |
| Micrococcus luteus Gyrase | Supercoiling | 1.0 | [1][2][3] |
Experimental Protocols
The stabilization of the topoisomerase II-DNA cleavage complex by compounds like this compound can be assessed using an in vitro DNA cleavage assay. This protocol is a representative method.
Protocol: In Vitro Topoisomerase II-Mediated Plasmid DNA Cleavage Assay
1. Materials and Reagents:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer: 100 mM Tris-HCl (pH 7.9), 500 mM KCl, 50 mM MgCl₂, 10 mM ATP, 5 mM DTT, 300 µg/mL BSA.
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye: 1% SDS, 10 mM EDTA, 50% glycerol, 0.05% bromophenol blue.
-
Proteinase K (20 mg/mL)
-
1x TAE Buffer
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
Nuclease-free water
2. Experimental Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a final volume of 20 µL:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
200-300 ng of supercoiled plasmid DNA
-
Varying concentrations of this compound (and a DMSO vehicle control).
-
Nuclease-free water to a volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of purified Topoisomerase IIα to each reaction tube. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination and Protein Digestion:
-
Stop the reaction by adding 2 µL of Stop Solution (containing SDS) to linearize the protein.
-
Add 1 µL of Proteinase K to digest the topoisomerase II enzyme.
-
Incubate at 50°C for 30-60 minutes.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing the DNA staining agent.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the electrophoresis at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV or blue light.
-
The supercoiled (uncut) plasmid will migrate fastest, followed by the linear (cleaved) form, and then the nicked/relaxed form.
-
Quantify the intensity of the linear DNA band relative to the total DNA in the lane using densitometry software. An increase in the linear DNA band in the presence of this compound indicates stabilization of the cleavage complex.
-
Caption: Workflow for an in vitro DNA cleavage assay.
Downstream Cellular Signaling Pathways
The formation of stabilized DNA double-strand breaks (DSBs) by this compound is a potent trigger for the DNA Damage Response (DDR) . This complex signaling network senses the DNA lesions and coordinates cell cycle arrest and DNA repair, or, if the damage is too severe, initiates programmed cell death (apoptosis).
DNA Damage Response (DDR) Pathway
Upon the formation of DSBs, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) are recruited to the site of damage. This initiates a signaling cascade primarily through the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. Activation of this pathway leads to cell cycle arrest, typically at the G2/M transition, to prevent cells with damaged DNA from entering mitosis.
Caption: Conceptual DNA Damage Response (DDR) to Topo II-induced breaks.
Apoptosis Induction
If the DNA damage induced by this compound is extensive and cannot be repaired, the cell is directed towards apoptosis. The DDR pathway plays a crucial role in this decision, primarily through the activation of p53. Stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and initiating the intrinsic apoptotic cascade through the activation of caspase-9 and the executioner caspase-3.
Caption: Intrinsic apoptosis pathway activated by sustained DNA damage.
Conclusion
This compound is a potent topoisomerase II poison that stabilizes the enzyme-DNA cleavage complex, leading to the formation of cytotoxic double-strand breaks. This activity makes it an effective antimicrobial and potential antitumor agent. The cellular response to this damage involves the activation of the DNA Damage Response pathway, which can lead to cell cycle arrest or, in cases of overwhelming damage, the induction of apoptosis. While the general mechanism is well-understood for this class of inhibitors, further research is required to provide more detailed quantitative data and to delineate the specific signaling networks that are modulated by this compound in various cell types.
References
In Vitro Antitumor Activity of (-)-BO 2367: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-BO 2367 is a novel quinolone derivative that has demonstrated significant potential as an antitumor agent. This document provides a comprehensive overview of the available in vitro data on the antitumor activity of this compound. The core of its mechanism lies in the potent and stereospecific inhibition of mammalian topoisomerase II, an enzyme critical for DNA replication and cell division. This inhibition leads to the stabilization of topoisomerase II-DNA cleavage complexes, resulting in double-strand DNA breaks and the subsequent induction of apoptotic cell death. This guide summarizes the quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
Core Mechanism of Action: Topoisomerase II Inhibition
This compound exerts its antitumor effects by targeting topoisomerase II. As a topoisomerase II inhibitor, it interferes with the enzyme's ability to manage DNA topology during replication and transcription. This leads to an accumulation of DNA double-strand breaks, which triggers a cascade of cellular responses culminating in programmed cell death, or apoptosis. The activity of this compound is stereospecific, with the (-) enantiomer being significantly more potent against mammalian topoisomerase II than its (+) counterpart.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro activity of this compound.
Table 1: In Vitro Inhibition of Topoisomerase II
| Target Enzyme | Assay Type | IC50 (µM) | Source |
| L1210 Topoisomerase II | DNA Relaxation | 3.8 | Yoshinari et al., 1993 |
| Escherichia coli Gyrase | Supercoiling | 0.5 | Yoshinari et al., 1993 |
| Micrococcus luteus Gyrase | Supercoiling | 1.0 | Yoshinari et al., 1993 |
Table 2: In Vivo Antitumor Activity
| Tumor Model | Dosing Route | Dosage | Outcome | Source |
| L1210 Leukemia (murine) | Intraperitoneal | 0.08 mg/kg | 2.4x increase in lifespan | Yoshinari et al., 1993 |
| Colon 26 Carcinoma (murine) | Subcutaneous | 1.25 mg/kg | Complete tumor growth inhibition | Yoshinari et al., 1993 |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These are based on standard methodologies for evaluating topoisomerase II inhibitors.
Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer (containing ATP and MgCl₂), and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding purified mammalian topoisomerase II enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The inhibition of DNA relaxation is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The IC50 value is determined by quantifying the band intensities.
DNA Cleavage Assay
This assay determines if the inhibitor stabilizes the covalent topoisomerase II-DNA intermediate, leading to an increase in DNA cleavage.
-
Reaction Setup: Prepare a reaction mixture similar to the inhibition assay but with a linearized or supercoiled DNA substrate.
-
Incubation with Inhibitor and Enzyme: Add this compound and topoisomerase II to the reaction mixture and incubate at 37°C.
-
Induction of Cleavage: Add a denaturant (e.g., SDS) to trap the cleavage complexes.
-
Protein Removal: Treat with proteinase K to digest the covalently bound topoisomerase II.
-
Analysis by Gel Electrophoresis: Analyze the DNA fragments by agarose gel electrophoresis. An increase in the amount of linear or fragmented DNA indicates that the compound stabilizes the cleavage complex.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a murine tumor model.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for human tumor xenografts or syngeneic mice for murine tumors.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., Colon 26) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection) at various doses and schedules. A control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the antitumor efficacy.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Conclusion
This compound is a potent topoisomerase II inhibitor with demonstrated in vitro and in vivo antitumor activity. Its mechanism of action, centered on the induction of DNA double-strand breaks, makes it a promising candidate for further preclinical and clinical development. While the currently available public data provides a strong foundation for its potential, further studies are warranted to establish a comprehensive cytotoxicity profile across a diverse range of human cancer cell lines and to further elucidate the specific downstream signaling pathways involved in its apoptotic effects. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound as a potential therapeutic agent.
Technical Guide: Inhibition of Escherichia coli DNA Gyrase by (-)-BO 2367
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibitory activity of (-)-BO 2367 against Escherichia coli DNA gyrase. This compound, a quinolone antimicrobial agent, demonstrates potent inhibition of the supercoiling activity of E. coli DNA gyrase. This document summarizes the available quantitative data, details the experimental protocols for assessing inhibition, and provides visual representations of the underlying molecular mechanism and experimental workflows.
Introduction to this compound and DNA Gyrase
DNA gyrase is a type II topoisomerase found in bacteria that is essential for maintaining DNA topology, including introducing negative supercoils into DNA, which is crucial for DNA replication and transcription.[1] This enzyme is a well-established target for antibacterial drugs. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.
This compound, with the full chemical name (-)-7-[(1R,2R,6R*)-2-amino-8-azabicyclo[4.3.0.]-non-3-en-8-yl]-l-cyclopropyl-6,8-difluoro-l,4-dihydro-4-oxo-3-quinorinecarboxylic acid, is a potent quinolone antimicrobial agent. It has been shown to strongly inhibit the supercoiling activity of E. coli DNA gyrase.[1] Quinolones are known to act by stabilizing the covalent complex between DNA gyrase and the cleaved DNA, leading to double-strand breaks and ultimately cell death.[2][3]
Quantitative Data
The inhibitory potency of this compound against E. coli DNA gyrase has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the drug's efficacy.
| Compound | Target Enzyme | Assay Type | IC50 (μM) | Reference |
| This compound | E. coli DNA Gyrase | Supercoiling Activity | 0.5 | [1] |
Mechanism of Action
This compound, as a quinolone, inhibits E. coli DNA gyrase by acting as a topoisomerase poison. The mechanism involves the stabilization of the gyrase-DNA cleavage complex. This ternary complex of gyrase, DNA, and the inhibitor prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks. These breaks are toxic to the bacterial cell, blocking DNA replication and transcription and ultimately triggering cell death.
References
Pharmacological Profile of the Novel Quinolone (-)-BO 2367: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-BO 2367 is a novel synthetic quinolone antimicrobial agent, identified as (-)-7-[(1R,2R,6R*)-2-amino-8-azabicyclo[4.3.0.]-non-3-en-8-yl]-l-cyclopropyl-6,8-difluoro-l,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1] This document provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action, inhibitory activities, and potential as both an antibacterial and antitumor agent. The information is compiled from available scientific literature to serve as a technical guide for researchers and professionals in drug development.
Mechanism of Action
This compound exerts its biological effects by targeting type II topoisomerases, which are essential enzymes involved in managing DNA topology.[1] Specifically, it inhibits both bacterial DNA gyrase and mammalian topoisomerase II. This dual activity suggests a broad spectrum of potential applications. The primary mechanism involves the stabilization of the covalent complex between the topoisomerase and DNA, leading to double-stranded DNA breaks and subsequent cell death.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against both bacterial and mammalian type II topoisomerases. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Organism/Cell Line | Assay Type | IC50 (µM) |
| DNA Gyrase | Escherichia coli | Supercoiling | 0.5[1] |
| DNA Gyrase | Micrococcus luteus | Supercoiling | 1[1] |
| Topoisomerase II | L1210 (Murine Leukemia) | DNA Relaxation | 3.8[1] |
Antibacterial Activity Profile (Comparative)
While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacterial species are not extensively published, its potent inhibition of E. coli and M. luteus DNA gyrase suggests significant antibacterial activity.[1] To provide a contextual framework for its potential efficacy, the following table presents a summary of MIC ranges for commonly used quinolones against key bacterial pathogens.
| Bacterium | Ciprofloxacin (B1669076) (µg/mL) | Levofloxacin (B1675101) (µg/mL) | Moxifloxacin (B1663623) (µg/mL) |
| Escherichia coli | ≤0.06 - >8[2][3][4] | <0.06 - 4[5][6] | 0.0625 - 8[7][8][9][10] |
| Staphylococcus aureus | 0.12 - >32[1][11][12][13][14][15] | 0.12 - >8[16][17][18] | 0.03 - 4[1][19][20][21][22] |
| Pseudomonas aeruginosa | 0.12 - >32[23][24] | 0.5 - >8[17][24][25][26][27][28] | 0.25 - >32[29][30][31][32] |
| Streptococcus pneumoniae | 0.5 - 2[33][34] | 0.5 - ≥8[16][33][34][35][36][37][38] | 0.06 - 3.6[29][39][40][41][42] |
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor effects in preclinical models. Intraperitoneal administration at a dose of 0.08 mg/kg resulted in a 2.4-fold increase in the lifespan of mice with ascitic L1210 leukemia.[1] Furthermore, subcutaneous injection at 1.25 mg/kg completely suppressed the growth of implanted colon 26 carcinoma.[1] These findings highlight its potential as an anticancer agent targeting topoisomerase II.[1]
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl2, 50 mM DTT, 9 mM ATP, 25% glycerol)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Dilution Buffer
-
2X GSTEB (Gel Stop/Loading Buffer: e.g., 80% glycerol, 0.2 M Tris-HCl pH 8.0, 20 mM EDTA, 1 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a solvent control.
-
Add a pre-determined amount of DNA gyrase to each tube (except for the negative control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the IC50 value.
Topoisomerase II DNA Relaxation Assay
Objective: To measure the inhibition of mammalian topoisomerase II-mediated relaxation of supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human or other mammalian Topoisomerase II
-
10X Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)
-
30X ATP solution
-
Test compound
-
Dilution Buffer
-
Stop Buffer/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose and electrophoresis reagents
Procedure:
-
On ice, prepare a reaction mixture with 10X assay buffer, ATP, supercoiled DNA, and water.
-
Aliquot the mixture into tubes.
-
Add the test compound at desired concentrations.
-
Add diluted Topoisomerase II to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop buffer/loading dye and chloroform/isoamyl alcohol.
-
Vortex and centrifuge.
-
Load the aqueous phase onto a 1% agarose gel and perform electrophoresis.
-
Stain and visualize the DNA bands. The conversion of supercoiled DNA to relaxed topoisomers is assessed to determine the inhibitory activity.
DNA Cleavage Assay
Objective: To determine if a compound enhances DNA cleavage mediated by topoisomerase II or DNA gyrase.
Materials:
-
Supercoiled plasmid DNA
-
DNA gyrase or Topoisomerase II
-
Cleavage Assay Buffer (similar to relaxation/supercoiling buffer, but often ATP is omitted for quinolones)
-
Test compound
-
SDS (Sodium Dodecyl Sulfate) solution
-
Proteinase K
-
Stop Buffer/Loading Dye
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose and electrophoresis reagents
Procedure:
-
Incubate the enzyme with supercoiled plasmid DNA and the test compound in the cleavage assay buffer at 37°C for a specified time (e.g., 30 minutes).
-
Add SDS and Proteinase K to the reaction and incubate further to digest the protein.
-
Stop the reaction by adding a stop buffer containing EDTA and chloroform/isoamyl alcohol.
-
Vortex and centrifuge.
-
Load the aqueous phase onto an agarose gel.
-
Perform electrophoresis. An increase in the linear DNA band indicates that the compound stabilizes the cleavable complex.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of quinolones and a typical experimental workflow for assessing their inhibitory activity.
Caption: Mechanism of action of quinolones leading to bacterial cell death.
Caption: General workflow for in vitro topoisomerase inhibition assays.
References
- 1. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. High fluoroquinolone MIC is associated with fluoroquinolone treatment failure in urinary tract infections caused by fluoroquinolone susceptible Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and Bactericidal Activity of Moxifloxacin in Experimental Escherichia coli Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains - GaBIJ [gabi-journal.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacodynamics of moxifloxacin against a high inoculum of Escherichia coli in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 16. Pharmacokinetics and Pharmacodynamics of Levofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in Human Skin Blister Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 18. journals.asm.org [journals.asm.org]
- 19. Activity of moxifloxacin against intracellular community-acquired methicillin-resistant Staphylococcus aureus: comparison with clindamycin, linezolid and co-trimoxazole and attempt at defining an intracellular susceptibility breakpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Oral Therapy for Infective Endocarditis: Where Do We Stand? | MDPI [mdpi.com]
- 22. Activity of Moxifloxacin Against Biofilms Formed by Clinical Isolates of Staphylococcus aureus Differing by Their Resistant or Persister Character to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 24. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Is levofloxacin as active as ciprofloxacin against Pseudomonas aeruginosa? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Activities of Moxifloxacin against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Emerging moxifloxacin resistance in Pseudomonas aeruginosa keratitis isolates in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 32. iovs.arvojournals.org [iovs.arvojournals.org]
- 33. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
- 35. journals.asm.org [journals.asm.org]
- 36. Levofloxacin-Resistant Invasive Streptococcus pneumoniae in the United States: Evidence for Clonal Spread and the Impact of Conjugate Pneumococcal Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Pharmacodynamic Comparisons of Levofloxacin, Ciprofloxacin, and Ampicillin against Streptococcus pneumoniae in an In Vitro Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 39. journals.asm.org [journals.asm.org]
- 40. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]
- 41. academic.oup.com [academic.oup.com]
- 42. Streptococcus pneumoniae Response to Repeated Moxifloxacin or Levofloxacin Exposure in a Rabbit Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Goniothalamin in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniothalamin (B1671989) (GTN) is a naturally occurring styryl-lactone compound isolated from plants of the Goniothalamus genus.[1] It has demonstrated significant antiproliferative and cytotoxic activities against a wide range of cancer cell lines, while showing lower toxicity to normal cells.[1][2] The primary mechanism of action for Goniothalamin involves the induction of apoptosis, often accompanied by cell cycle arrest.[3][4] These characteristics make Goniothalamin a compound of interest in cancer research and drug development.
These application notes provide a summary of the cytotoxic effects of Goniothalamin on various cancer cell lines and detailed protocols for key in vitro assays to assess its efficacy.
Data Presentation
Cytotoxicity of Goniothalamin in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Goniothalamin have been determined in numerous cancer cell lines, demonstrating its broad-spectrum anticancer activity. The data presented below is a compilation from various studies and shows that the cytotoxic effect of Goniothalamin is both time and dose-dependent.[2][5]
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06 (µg/ml) | [2] |
| MCF-7 | Breast Adenocarcinoma | 72 | 0.83 ± 0.12 (µg/ml) | [2] |
| UACC-732 | Breast Carcinoma | 72 | 1.15 ± 0.19 (µg/ml) | [2] |
| A549 | Lung Adenocarcinoma | 72 | < 2 (µg/ml) | [2] |
| HT29 | Colorectal Adenocarcinoma | 72 | 1.64 ± 0.05 (µg/ml) | [2] |
| HepG2 | Hepatoblastoma | 72 | 4.6 ± 0.23 | [5][6] |
| HeLa | Cervical Cancer | 72 | 3.2 ± 0.72 (µg/ml) | [7] |
| H400 | Oral Squamous Carcinoma | Not Specified | Not Specified | [3] |
| Jurkat | T-cell Leukemia | Not Specified | Not Specified | [8][9] |
| HL-60 | Promyelocytic Leukemia | 72 | 4.5 (µg/mL) | [7] |
| CEM-SS | T-lymphoblastic Leukemia | 72 | 2.4 (µg/mL) | [7] |
| Chang | Normal Liver | 72 | 35.0 ± 0.09 | [5] |
| HMSC | Normal Mesenchymal Stem Cells | 72 | 6.23 ± 1.29 (µg/ml) | [2] |
Note: IC50 values may vary between different studies due to variations in experimental conditions such as cell density and assay methodology.
Mechanism of Action
Goniothalamin primarily induces apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[1][10] This process is often initiated by an increase in intracellular reactive oxygen species (ROS) and subsequent DNA damage.[1][8] The upregulation of the p53 tumor suppressor protein is a common upstream event, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.[1][11] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7, ultimately leading to programmed cell death.[3][10] Additionally, Goniothalamin has been shown to induce cell cycle arrest, commonly at the S or G2/M phase, thereby inhibiting cancer cell proliferation.[3][4][12]
Signaling Pathway of Goniothalamin-Induced Apoptosis```dot
Caption: General workflow for in vitro evaluation of Goniothalamin.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Goniothalamin on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Goniothalamin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Goniothalamin in complete medium. Remove the old medium from the wells and add 100 µL of the Goniothalamin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Goniothalamin concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after Goniothalamin treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Goniothalamin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Goniothalamin at the desired concentrations (e.g., IC50 concentration) for a specific duration (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of Goniothalamin on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Goniothalamin
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Goniothalamin at the desired concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Goniothalamin exhibits potent and selective anticancer activity in vitro by inducing apoptosis and causing cell cycle arrest in a variety of cancer cell lines. The protocols provided herein offer standardized methods to evaluate the efficacy and mechanism of action of Goniothalamin. Further research is warranted to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induction, cell cycle arrest and in vitro anticancer activity of gonothalamin in a cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective cytotoxicity of goniothalamin against hepatoblastoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (-)-BO 2367 in Topoisomerase II Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-BO 2367 is a novel quinolone antibiotic that has demonstrated potent inhibitory activity against both mammalian and bacterial type II topoisomerases.[1][2][3] This compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of double-stranded DNA breaks.[1] This mechanism makes this compound a compound of significant interest for cancer chemotherapy and as a tool for studying topoisomerase II function.[1][4][5] These application notes provide detailed protocols for utilizing this compound in topoisomerase II relaxation assays, a fundamental method for assessing the catalytic activity of the enzyme and the effect of inhibitors.
Mechanism of Action
Topoisomerase II enzymes are essential for resolving topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation.[4] They function by creating a transient double-stranded break in one DNA segment, passing another segment through the break, and then religating the broken strands.[4]
This compound exerts its inhibitory effect by interfering with the religation step of the topoisomerase II catalytic cycle. By stabilizing the covalent intermediate where topoisomerase II is bound to the 5'-ends of the cleaved DNA, it prevents the rejoining of the DNA strands. This leads to an accumulation of enzyme-linked DNA breaks, which can trigger cellular apoptosis, forming the basis of its anticancer properties.[1][5]
Data Presentation
The inhibitory potency of this compound against topoisomerase II has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Source | Assay Type | IC50 Value (µM) |
| L1210 Topoisomerase II | DNA Relaxation | 3.8[1][2][3] |
| Escherichia coli Gyrase | Supercoiling | 0.5[1][2][3] |
| Micrococcus luteus Gyrase | Supercoiling | 1.0[1][2][3] |
Experimental Protocols
Topoisomerase II Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. In the presence of an inhibitor like this compound, the relaxation activity will be diminished.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
10X Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA.
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
1% Agarose (B213101) gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Procedure:
-
Prepare this compound dilutions: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions of the stock solution in DMSO to achieve a range of final assay concentrations.
-
Set up the reaction mixture: In a microcentrifuge tube, assemble the following components on ice:
-
2 µL of 10X Topoisomerase II Reaction Buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg)
-
1 µL of diluted this compound or DMSO (for the no-inhibitor control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase IIα to each reaction tube. The optimal amount of enzyme should be determined empirically by titration to find the lowest concentration that results in complete relaxation of the supercoiled DNA under control conditions.
-
Incubation: Gently mix the contents of the tubes and incubate at 37°C for 30 minutes.
-
Stop the reaction: Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain. Include a lane with untreated supercoiled DNA as a marker.
-
Run the gel: Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
Visualize and analyze the results: Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of topoisomerase II activity by this compound will be indicated by the persistence of the supercoiled DNA band and a decrease in the intensity of the relaxed DNA band.
Visualizations
Caption: Workflow for Topoisomerase II Relaxation Assay.
References
- 1. Stereo(C7)‐dependent Topoisomerase II Inhibition and Tumor Growth Suppression by a New Quinolone, BO‐2367 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Inducing DNA Double-Strand Breaks in Leukemia Cells
Note: Initial searches for the specific compound "(-)-BO 2367" did not yield publicly available research data. The following application notes and protocols are presented as a representative guide for evaluating compounds that induce DNA double-strand breaks (DSBs) in leukemia cells, a critical mechanism in many cancer therapies.[1] The methodologies described are based on established techniques for studying DNA damage and apoptosis in leukemia cell lines.
Introduction
Inducing DNA double-strand breaks is a key strategy in cancer therapy, particularly for hematological malignancies like leukemia.[1][2] DSBs are highly cytotoxic lesions that, if not properly repaired, can trigger programmed cell death (apoptosis), eliminating cancerous cells.[2][3] Many chemotherapeutic agents function by directly or indirectly causing these breaks.[1] For instance, topoisomerase II inhibitors trap the enzyme on DNA, leading to the formation of DSBs during DNA replication and transcription.[1]
Leukemia cells, characterized by their rapid proliferation, can be particularly vulnerable to DNA damaging agents.[4] However, the DNA damage response (DDR) in these cells can be abnormal, influencing their sensitivity to treatment.[5][6] Therefore, a thorough evaluation of a compound's ability to induce DSBs and trigger subsequent apoptotic pathways is crucial for its development as a potential anti-leukemic drug.
These notes provide a framework for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of novel compounds designed to induce DNA double-strand breaks in leukemia cells.
Data Presentation: Efficacy of a Representative DNA Damaging Agent
The following table summarizes hypothetical, yet representative, quantitative data for a compound that induces DNA double-strand breaks in various leukemia cell lines. This structured format allows for easy comparison of the compound's potency and effects.
| Cell Line | Type of Leukemia | IC50 (µM, 72h) | γH2AX Foci Positive Cells (%) at 24h (1x IC50) | Apoptosis (%) at 48h (1x IC50) |
| Jurkat | Acute T-cell Leukemia | 1.5 | 85 | 70 |
| K562 | Chronic Myelogenous Leukemia | 5.2 | 78 | 62 |
| HL-60 | Acute Promyelocytic Leukemia | 2.8 | 82 | 68 |
| U937 | Histiocytic Lymphoma | 4.1 | 75 | 59 |
| NB4 | Acute Promyelocytic Leukemia | 2.5 | 88 | 75 |
| PBMCs | Healthy Donor Cells | > 50 | < 10 | < 5 |
IC50 values represent the concentration required to inhibit cell growth by 50%. γH2AX is a marker for DNA double-strand breaks. Apoptosis is measured by Annexin V/PI staining. PBMCs (Peripheral Blood Mononuclear Cells) are included as a non-cancerous control.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and Compound Treatment
This protocol outlines the basic procedure for maintaining leukemia cell lines and treating them with the experimental compound.
Materials:
-
Leukemia cell lines (e.g., Jurkat, K562, HL-60)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Experimental Compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Cell culture flasks, plates, and incubator (37°C, 5% CO₂)
Procedure:
-
Cell Maintenance: Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Subculture cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding: Count cells using a hemocytometer or automated cell counter with Trypan Blue exclusion to assess viability. Seed cells in appropriate culture plates (e.g., 6-well, 96-well) at a predetermined density (e.g., 2 x 10⁵ cells/mL).
-
Compound Treatment: Prepare serial dilutions of the experimental compound in culture medium. Add the desired concentrations of the compound to the cells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) in parallel.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.
Protocol 2: Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence
This protocol details the detection and quantification of DSBs using an antibody against phosphorylated H2AX (γH2AX), a reliable marker for these lesions.[7]
Materials:
-
Treated cells on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer according to the manufacturer's instructions. Incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash cells three times with PBS. Stain nuclei with DAPI for 5 minutes.
-
Imaging: Wash cells a final time with PBS and mount the coverslips onto microscope slides. Image the cells using a fluorescence microscope.
-
Quantification: Count the number of distinct γH2AX foci per nucleus. Cells with more than a threshold number of foci (e.g., 5) are considered positive. Analyze at least 100 cells per condition.
Protocol 3: Neutral Comet Assay for DSB Detection
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[8] The neutral version is specifically used for detecting double-strand breaks.
Materials:
-
Treated cells
-
Low-melting-point agarose (B213101)
-
Normal-melting-point agarose
-
Comet assay slides
-
Lysis buffer (high salt and detergent)
-
Neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Gold or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Coat comet assay slides with 1% normal-melting-point agarose and let dry.
-
Cell Embedding: Harvest and resuspend treated cells in PBS at ~1 x 10⁵ cells/mL. Mix the cell suspension with 0.5% low-melting-point agarose at 37°C. Pipette this mixture onto the prepared slide, cover with a coverslip, and solidify on ice.
-
Lysis: Remove the coverslip and immerse the slide in cold lysis buffer overnight at 4°C. This step removes cell membranes and proteins, leaving behind the nucleoid.
-
Electrophoresis: Wash the slides with neutral electrophoresis buffer. Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer. Apply voltage (typically ~25V) for a specified time (e.g., 20-30 minutes). DNA fragments migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Gently wash the slides with distilled water. Stain the DNA with a fluorescent dye.
-
Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the DNA in the tail using specialized image analysis software.
Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Signaling Pathways and Workflows
Caption: DNA damage response pathway in leukemia cells.
Caption: Experimental workflow for compound evaluation.
References
- 1. DNA double-strand break repair pathway choice and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA double strand breaks (DSB) and non-homologous end joining (NHEJ) pathways in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DNA double-strand break response is abnormal in myeloblasts from patients with therapy-related acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DNA Double-Strand Break Response Is Abnormal in Myeloblasts From Patients With Therapy-Related Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for single-cell analysis of DNA double-strand break production and repair in cell-cycle phases by automated high-content microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring DNA modifications with the comet assay: a compendium of protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (-)-BO 2367 in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-BO 2367 is a synthetic quinolone antimicrobial agent that has demonstrated potent inhibitory activity against bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development. By inhibiting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death. This document provides detailed application notes on this compound, summarizes its known antimicrobial activity, and offers comprehensive experimental protocols for its evaluation in a research setting.
Application Notes
This compound is a valuable tool for antimicrobial research, particularly in the following areas:
-
Mechanism of Action Studies: As a potent inhibitor of bacterial type II topoisomerases, this compound can be used as a reference compound to study the structure and function of these enzymes. Its stereospecific interaction, where the (-) enantiomer is significantly more active against eukaryotic topoisomerase II than the (+) enantiomer, provides a useful tool for investigating drug-enzyme interactions.[1]
-
Drug Discovery and Lead Optimization: The quinolone scaffold of this compound serves as a foundation for the development of new antimicrobial agents. Researchers can utilize it as a starting point for synthesizing and evaluating novel derivatives with improved potency, expanded spectrum of activity, or reduced off-target effects.
-
Antimicrobial Susceptibility Testing: this compound can be employed in in vitro susceptibility assays to determine its efficacy against a wide range of bacterial pathogens, including multidrug-resistant strains. This data is crucial for understanding its potential clinical utility.
-
Investigating Quinolone Resistance: This compound can be used to study the mechanisms of quinolone resistance in bacteria. By comparing its activity against susceptible and resistant strains, researchers can elucidate the genetic and biochemical basis of resistance.
Quantitative Antimicrobial Activity
| Target Enzyme | Organism | IC50 (µM) |
| DNA Gyrase (Supercoiling) | Escherichia coli | 0.5 |
| DNA Gyrase (Supercoiling) | Micrococcus luteus | 1 |
| Topoisomerase II (Relaxation) | L1210 (mammalian) | 3.8 |
Data sourced from MedChemExpress and related publications.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial properties of this compound. These protocols are based on established methodologies for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7][8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in growth medium)
-
Sterile 96-well microtiter plates with low-binding surface
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 64 µg/mL down to 0.06 µg/mL. b. Include a growth control well (100 µL of CAMHB without the compound) and a sterility control well (100 µL of uninoculated CAMHB).
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC determination to find the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Wells: a. From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot. b. Spot-plate the aliquot onto a fresh MHA plate. Be sure to label the plate corresponding to the concentration of this compound in the well. c. As a control, plate an aliquot from the growth control well of the MIC plate.
-
Incubation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its antimicrobial evaluation.
Caption: Experimental workflow for determining MIC and MBC of this compound.
Caption: Mechanism of action of this compound in bacteria.
References
- 1. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Micrococcus luteus | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. academic.oup.com [academic.oup.com]
- 5. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of (-)-BO 2367 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of (-)-BO 2367, a potent topoisomerase II inhibitor, in mouse tumor models. The information is based on preclinical studies demonstrating its efficacy in inhibiting tumor growth and increasing lifespan.
Introduction
This compound is a novel quinolone derivative that exhibits significant antitumor activity. Its mechanism of action is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and cell division.[1][2] By targeting this enzyme, this compound effectively halts the proliferation of cancer cells. In vivo studies have shown its potential in treating hematological and solid tumors.[1]
Data Presentation
The following tables summarize the quantitative data from in vivo studies using this compound in different mouse tumor models.
Table 1: Efficacy of this compound in L1210 Leukemia Mouse Model
| Parameter | Value |
| Mouse Strain | CDF1 female |
| Tumor Model | Ascitic L1210 Leukemia |
| Treatment | This compound |
| Dose | 0.08 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Outcome | 2.4-fold increase in lifespan |
Data from Yoshinari et al., 1993[1]
Table 2: Efficacy of this compound in Colon 26 Carcinoma Mouse Model
| Parameter | Value |
| Tumor Model | Subcutaneous Colon 26 Carcinoma |
| Treatment | This compound |
| Dose | 1.25 mg/kg |
| Administration Route | Subcutaneous (s.c.) |
| Outcome | Complete inhibition of tumor growth |
Data from Yoshinari et al., 1993[1]
Signaling Pathway
The primary cellular target of this compound is Topoisomerase II. By inhibiting this enzyme, this compound disrupts the DNA ligation-religation process, leading to the accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mouse tumor models based on the cited literature.
Protocol 1: L1210 Leukemia Model - Intraperitoneal Administration
Objective: To assess the effect of intraperitoneally administered this compound on the lifespan of mice with ascitic L1210 leukemia.
Materials:
-
CDF1 female mice
-
L1210 leukemia cells
-
This compound
-
Sterile Phosphate Buffered Saline (PBS) or other suitable vehicle
-
Syringes and needles (27G or smaller)
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate CDF1 female mice for at least one week under standard laboratory conditions.
-
Tumor Cell Inoculation: Inoculate mice intraperitoneally with a predetermined number of L1210 leukemia cells.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute with sterile PBS to the final concentration for a dose of 0.08 mg/kg.
-
Administration:
-
Begin treatment at a specified time point post-tumor inoculation.
-
Administer 0.08 mg/kg of this compound intraperitoneally. The injection volume should be appropriate for the mouse weight (e.g., 100 µL for a 20g mouse).
-
A control group should receive vehicle only.
-
-
Monitoring: Monitor the mice daily for signs of toxicity and record survival.
-
Data Analysis: Calculate the mean lifespan for each group and determine the percentage increase in lifespan for the treatment group compared to the control group.
Protocol 2: Colon 26 Carcinoma Model - Subcutaneous Administration
Objective: To evaluate the efficacy of subcutaneously administered this compound on the growth of solid tumors.
Materials:
-
Mouse strain suitable for Colon 26 cells (e.g., BALB/c)
-
Colon 26 carcinoma cells
-
This compound
-
Sterile PBS or other suitable vehicle
-
Matrigel (optional, to enhance tumor take)
-
Syringes and needles
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Tumor Cell Implantation:
-
Harvest Colon 26 cells and resuspend in sterile PBS (or a mixture with Matrigel).
-
Inject a specified number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Preparation: Prepare this compound solution for a dose of 1.25 mg/kg.
-
Administration:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Administer 1.25 mg/kg of this compound subcutaneously, at a site distant from the tumor.
-
The control group receives vehicle only.
-
Establish a treatment schedule (e.g., daily, every other day).
-
-
Monitoring: Continue to measure tumor volumes and monitor animal health and body weight.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
Data Analysis: Plot mean tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Caption: General workflow for in vivo studies.
References
Application Notes and Protocols for Cell Viability Assays with (-)-BO 2367 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-BO 2367 is a novel investigational compound demonstrating potent cytotoxic effects against a range of cancer cell lines. Preliminary studies suggest that this compound induces apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This application note provides detailed protocols for assessing cell viability and cytotoxicity following treatment with this compound using two common methods: the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses cell membrane integrity.
Hypothetical Mechanism of Action of this compound
This compound is hypothesized to induce apoptosis by targeting the anti-apoptotic protein Bcl-2. By inhibiting Bcl-2, this compound allows for the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates a caspase cascade, ultimately leading to the execution of apoptosis.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize representative data from cell viability assays performed on two different cancer cell lines, MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma), after 48 hours of treatment with increasing concentrations of this compound.
Table 1: MTT Assay Results for this compound Treatment
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Control) | 100 ± 4.5 |
| 1 | 85.2 ± 3.1 | |
| 5 | 62.7 ± 2.5 | |
| 10 | 41.3 ± 1.8 | |
| 25 | 20.1 ± 1.2 | |
| 50 | 9.8 ± 0.9 | |
| A549 | 0 (Control) | 100 ± 5.2 |
| 1 | 90.5 ± 4.0 | |
| 5 | 75.1 ± 3.3 | |
| 10 | 55.6 ± 2.7 | |
| 25 | 32.4 ± 2.1 | |
| 50 | 15.3 ± 1.5 |
Table 2: Trypan Blue Exclusion Assay Results for this compound Treatment
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Control) | 98.2 ± 1.1 |
| 1 | 88.4 ± 2.3 | |
| 5 | 65.1 ± 3.0 | |
| 10 | 43.5 ± 2.8 | |
| 25 | 22.7 ± 1.9 | |
| 50 | 11.2 ± 1.4 | |
| A549 | 0 (Control) | 97.5 ± 1.5 |
| 1 | 92.1 ± 2.0 | |
| 5 | 78.3 ± 2.5 | |
| 10 | 58.9 ± 3.1 | |
| 25 | 35.0 ± 2.4 | |
| 50 | 17.6 ± 1.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living, metabolically active cells.[1][2][3][4]
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting up and down or by using a plate shaker.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Caption: Workflow for the MTT cell viability assay.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.[5][6][7]
Materials:
-
6-well plates or culture flasks
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound as described for the MTT assay.
-
Cell Harvesting:
-
Adherent cells: Remove the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly collect the cell suspension into a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 100-200 x g for 5 minutes.[6][7] Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Staining: Mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[5][8] Incubate for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer. Under a microscope, count the number of live (unstained) and dead (blue) cells in the four large corner squares.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Number of live cells / Total number of cells (live + dead)) x 100
Caption: Workflow for the Trypan Blue exclusion assay.
References
- 1. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 2. researchhub.com [researchhub.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by a G2/M Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the effects of novel therapeutic compounds on cell cycle progression is a cornerstone of cancer research and drug development. Cell cycle checkpoints are critical regulatory pathways that can be targeted to induce cell cycle arrest and, consequently, inhibit tumor growth. This document provides a detailed protocol for analyzing cell cycle distribution in response to a hypothetical G2/M phase inhibitor, referred to as "Compound X," using flow cytometry with propidium (B1200493) iodide (PI) staining.
Flow cytometry is a powerful technique for assessing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[2] This allows for the quantitative analysis of cell populations and the identification of cell cycle arrest at specific phases.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, MCF-7) in 6-well plates at a density that will allow for logarithmic growth during the experiment (typically 2-5 x 10^5 cells/well).
-
Cell Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with varying concentrations of "Compound X" (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Include an untreated control as well.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, 72 hours) to observe the effects on cell cycle progression.
Sample Preparation for Flow Cytometry
-
Harvest Cells:
-
For adherent cells, aspirate the media and wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin to detach the cells from the plate.
-
Once detached, add complete media to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Counting: Perform a cell count to ensure an adequate number of cells for analysis (approximately 1 x 10^6 cells per sample is recommended).
-
Centrifugation and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step twice to remove any remaining media.
-
-
Fixation:
-
Gently resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent clumping.[2][3]
-
Incubate the cells in 70% ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks if necessary.
-
Propidium Iodide Staining
-
Rehydration:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
-
RNase Treatment:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained.[2]
-
-
Propidium Iodide Staining:
-
Add 500 µL of a 50 µg/mL propidium iodide solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[3]
-
Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Collect PI fluorescence in the appropriate channel (typically FL2 or FL3) on a linear scale.[4][5]
-
-
Data Acquisition:
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Untreated Control | 0 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| Vehicle Control (DMSO) | 0.1% | 64.8 ± 2.9 | 21.1 ± 2.2 | 14.1 ± 1.5 |
| Compound X | 0.1 | 63.5 ± 3.5 | 18.9 ± 2.8 | 17.6 ± 2.1 |
| Compound X | 1 | 45.3 ± 4.2 | 15.7 ± 1.9 | 39.0 ± 3.7 |
| Compound X | 10 | 20.1 ± 2.8 | 8.2 ± 1.5 | 71.7 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing cell cycle arrest.
G2/M Checkpoint Signaling Pathway
Caption: Simplified G2/M DNA damage checkpoint pathway.
Conclusion
The provided protocols and guidelines offer a robust framework for the initial characterization of a novel compound's effect on the cell cycle. By quantifying the distribution of cells in each phase of the cell cycle, researchers can determine if a compound induces a cell cycle arrest and at which checkpoint this arrest occurs. This information is crucial for understanding the mechanism of action of potential anti-cancer therapeutics and for guiding further drug development efforts. The visualization of the experimental workflow and the relevant signaling pathway aids in the comprehension and execution of these studies.
References
- 1. Synthesis and biological evaluation of combretastatin analogs as cell cycle inhibitors of the G1 to S transition in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the cell cycle with chemical inhibitors: a targeted approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and biological activity of rebeccamycin, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
"(-)-BO 2367" solution preparation and storage for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-BO 2367 is a potent quinolone antimicrobial agent that has demonstrated significant activity as a topoisomerase II inhibitor. Its full chemical name is (-)-7-[(1R,2R,6R*)-2-amino-8-azabicyclo[4.3.0.]-non-3-en-8-yl]-l-cyclopropyl-6,8-difluoro-l,4-dihydro-4-oxo-3-quinorinecarboxylic acid. By targeting topoisomerase II, this compound interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in susceptible cells. This property has made it a compound of interest for its potential antitumor activities. Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible results in experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Data |
| Chemical Formula | C₂₂H₂₂F₂N₄O₃ |
| Molecular Weight | 444.44 g/mol |
| Appearance | Solid (form may vary) |
| Mechanism of Action | Topoisomerase II Inhibitor |
Solution Preparation and Storage
Solubility Data
| Solvent | Solubility | Notes |
| Water | Poorly soluble | Solubility is expected to be pH-dependent, with increased solubility at acidic and alkaline pH compared to the isoelectric point. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of similar compounds for in vitro studies. |
| Ethanol | Slightly soluble to soluble | May require heating to fully dissolve. |
| Dilute Aqueous Base (e.g., 0.1 N NaOH) | Soluble | The carboxylic acid moiety will be deprotonated, increasing aqueous solubility. |
Note: It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Recommended Solvents for Stock Solutions
-
Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for most in vitro applications.
-
Dilute Sodium Hydroxide (NaOH): For applications where DMSO is not suitable, a dilute solution of NaOH (e.g., 0.1 N) can be used to dissolve the compound. Subsequent pH adjustment of the final working solution may be necessary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.44 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%.
-
-
Application: Add the freshly prepared working solutions to your cell cultures.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C in a tightly sealed container, protected from light and moisture. | Prevents degradation from light, moisture, and temperature fluctuations. |
| Stock Solutions (in DMSO) | Store in single-use aliquots at -20°C or -80°C. Protect from light. | Minimizes freeze-thaw cycles and light-induced degradation. Recommended for long-term storage (months). |
| Working Solutions (in aqueous medium) | Prepare fresh for each experiment and use immediately. Avoid storage. | The stability of quinolones in aqueous solutions can be limited. |
General Stability Recommendations:
-
Light Sensitivity: Quinolone compounds can be light-sensitive. It is recommended to work with this compound solutions in a subdued light environment and store them in amber-colored or foil-wrapped tubes.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound and precipitation. Aliquoting into single-use volumes is the best practice.
-
pH: The stability of quinolones can be pH-dependent. When using aqueous-based solutions, ensure the pH is controlled and appropriate for the experiment.
Visualizations
Signaling Pathway: Topoisomerase II Inhibition
The following diagram illustrates the mechanism of action of this compound as a topoisomerase II inhibitor, leading to DNA damage and apoptosis.
Caption: Mechanism of this compound action via Topoisomerase II inhibition.
Experimental Workflow: Solution Preparation
This workflow diagram outlines the key steps for preparing this compound solutions for experimental use.
Troubleshooting & Optimization
Technical Support Center: Improving Compound Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving and maintaining the solubility of poorly soluble compounds, such as "(-)-BO 2367," in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved "this compound" in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when adding a concentrated DMSO stock of a hydrophobic compound to an aqueous cell culture medium.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted in the aqueous environment.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of "this compound" in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may still not prevent precipitation of highly insoluble compounds. | Keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize toxicity. |
Issue: Precipitate Forms Over Time in the Incubator
Question: My "this compound" solution is clear after initial dilution, but I observe a precipitate in the culture plates after several hours or days in the incubator. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator can affect compound solubility.[2] The CO2 environment, for instance, can alter media pH. | Ensure the incubator is properly calibrated for temperature and CO2. Use media buffered appropriately for the CO2 concentration.[2] |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes over time.[2][3] | Test the compound's stability in your specific cell culture medium over the intended duration of the experiment. Consider using a serum-free medium if serum proteins are suspected to be the cause. |
| Media Evaporation | Evaporation of media in long-term cultures can increase the concentration of all components, potentially exceeding the solubility limit of "this compound".[1][3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Freeze-Thaw Cycles of Stock | Repeatedly freezing and thawing the DMSO stock solution can cause the compound to precipitate out of the stock, leading to inaccurate concentrations and insolubility issues upon dilution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] If precipitate is observed in the stock, gently warm it to 37°C and vortex to redissolve before use.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve "this compound"?
A1: For many poorly water-soluble drugs, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[4][5] It is a powerful, polar aprotic solvent that can dissolve a wide range of organic compounds.[4][5] However, the ideal solvent depends on the specific chemical properties of the compound. If DMSO is not suitable, other organic solvents like ethanol (B145695) or DMF could be considered, but their compatibility with your cell line must be verified.
Q2: How can I determine the maximum soluble concentration of "this compound" in my cell culture medium?
A2: You can perform a simple solubility test. Prepare a serial dilution of your "this compound" stock solution in your complete cell culture medium. Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect the solutions for any signs of precipitation (cloudiness, crystals) at various time points.[2] The highest concentration that remains clear is your maximum working soluble concentration.[1]
Q3: Can I use sonication or heating to dissolve "this compound"?
A3: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve the compound in the initial solvent (like DMSO).[1] However, be cautious as excessive heat can degrade the compound. These methods are generally not recommended for dissolving the compound directly in the cell culture medium, as this can lead to supersaturation and subsequent precipitation.
Q4: Are there any additives I can use to improve the solubility of "this compound" in my culture media?
A4: For in vitro assays, certain solubilizing agents can be used, but their effects on cells must be carefully evaluated. These can include:
-
Serum: The proteins in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can be used, but they can be toxic to cells at higher concentrations.[6][7]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
It is crucial to include appropriate vehicle controls in your experiments when using any additives.
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh out the desired amount of "this compound" powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate the vial in a water bath.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, first, create an intermediate dilution of your high-concentration stock in DMSO or the cell culture medium.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing.[1] For example, add 1 µL of a 1 mM stock solution to 1 mL of medium to achieve a final concentration of 1 µM with 0.1% DMSO.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare a Serial Dilution of the Compound in DMSO:
-
Start with your highest concentration DMSO stock of "this compound" and prepare a 2-fold serial dilution in DMSO.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
-
Assess Precipitation:
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear is your maximum working soluble concentration under these specific experimental conditions.[1]
-
Visualizations
Caption: Workflow for preparing "this compound" working solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
"(-)-BO 2367" stability issues in aqueous solutions
Important Notice: Information regarding the stability of (-)-BO 2367 in aqueous solutions is not publicly available. The following information is based on general knowledge of quinolone antibiotics, a class of compounds to which this compound belongs. This document should be used as a general guide and not as a substitute for rigorous, compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic quinolone derivative.[1][2][3] Its chemical name is (-)-7-[(1R, 2R, 6R*)-2-amino-8-azabicyclo[4.3.0.]-non-3-en-8-yl]-1-cyclopropyl-6,8-difluoro-l,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[3] It has been identified as a potent antimicrobial agent and a strong inhibitor of both mammalian and bacterial topoisomerase II, suggesting potential applications as an antitumor agent.[1][2][3]
Q2: I am observing precipitation or cloudiness in my aqueous stock solution of this compound. What could be the cause?
A2: Precipitation of quinolone compounds in aqueous solutions can be attributed to several factors:
-
pH-dependent solubility: Quinolones are often zwitterionic molecules with solubility that is highly dependent on pH. The solubility is typically lowest at the isoelectric point. If the pH of your solution is near this point, the compound may precipitate.
-
Concentration: The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent.
-
Temperature: Solubility of chemical compounds is temperature-dependent. A decrease in temperature during storage could lead to precipitation.
-
Salt formation: The presence of certain ions in the solution could lead to the formation of less soluble salts.
Q3: My this compound solution has changed color. Does this indicate degradation?
A3: A change in color, such as yellowing, can be an indicator of chemical degradation. For many quinolones, this can be a result of oxidation or photodegradation. It is crucial to assess the purity and integrity of the compound if a color change is observed.
Q4: What are the likely degradation pathways for a quinolone compound like this compound in an aqueous solution?
A4: While specific data for this compound is unavailable, quinolones can undergo degradation through several mechanisms:
-
Hydrolysis: The carboxylic acid and other functional groups in the molecule could be susceptible to hydrolysis, especially at extreme pH values (acidic or alkaline).
-
Oxidation: The quinolone core and other electron-rich moieties can be prone to oxidation. This can be accelerated by the presence of metal ions or exposure to air.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the quinolone ring system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in solution | pH is near the isoelectric point. | Adjust the pH of the solution. For many quinolones, solubility is higher at acidic or alkaline pH. Determine the optimal pH for solubility through small-scale experiments. |
| Concentration is too high. | Prepare a more dilute stock solution. Consider using a co-solvent like DMSO or ethanol (B145695) if compatible with your experimental system. | |
| Low temperature storage. | Gently warm the solution to see if the precipitate redissolves. Store the solution at a temperature where solubility is maintained, if stability allows. | |
| Color change in solution | Photodegradation. | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
| Oxidation. | Prepare fresh solutions before use. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. | |
| Loss of biological activity | Chemical degradation. | Confirm the identity and purity of the compound using analytical methods like HPLC or LC-MS. Prepare fresh stock solutions from a new batch of the compound. |
Experimental Protocols
Note: The following are general protocols and should be adapted based on the specific characteristics of this compound, which need to be determined empirically.
Protocol 1: Preliminary pH-Solubility Assessment
-
Objective: To determine the approximate pH range for optimal solubility of this compound.
-
Materials: this compound powder, a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 11), vortex mixer, and a method for visual inspection.
-
Procedure:
-
Prepare a set of small-volume aqueous buffer solutions at various pH levels.
-
Add a small, pre-weighed amount of this compound to each buffer to create a supersaturated slurry.
-
Vortex each sample vigorously for 2 minutes.
-
Allow the samples to equilibrate for a set period (e.g., 1 hour) at a controlled temperature.
-
Visually inspect each sample for the amount of undissolved solid. The pH at which the least amount of solid is observed is likely the pH of highest solubility.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To quantitatively assess the stability of this compound in an aqueous solution over time.
-
Materials: this compound stock solution, HPLC system with a suitable column (e.g., C18), appropriate mobile phase, and a detector (e.g., UV-Vis).
-
Procedure:
-
Prepare a stock solution of this compound in a relevant aqueous buffer at a known concentration.
-
Divide the stock solution into several aliquots to be stored under different conditions (e.g., 4°C in the dark, room temperature exposed to light, etc.).
-
At time zero, inject an aliquot into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.
-
At subsequent time points (e.g., 1, 3, 7, 14 days), inject aliquots from each storage condition.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Signaling Pathways and Workflows
References
Technical Support Center: Optimizing P4H Inhibitor Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the IC50 determination of prolyl-4-hydroxylase (P4H) inhibitors, such as the compound "(-)-BO 2367".
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a P4H inhibitor like "this compound"?
A1: Prolyl-4-hydroxylase (P4H) is an enzyme that plays a crucial role in the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway.[1][2] Under normal oxygen conditions (normoxia), P4H hydroxylates specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[3] P4H inhibitors, such as potentially "this compound", block the enzymatic activity of P4H.[3][4] By inhibiting P4H, these compounds prevent the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism.[3]
Q2: I am starting my experiments. What is a good starting concentration range for my P4H inhibitor?
A2: For a novel compound with an unknown IC50, it is recommended to start with a wide concentration range to capture the full dose-response curve. A common approach is to perform serial dilutions over several orders of magnitude. For instance, you could start with a high concentration of 100 µM and perform 1:3 or 1:10 serial dilutions to cover a range down to the nanomolar or even picomolar level. This initial experiment will help you pinpoint the approximate range of the IC50 value, which can then be investigated with a narrower range of concentrations in subsequent, more precise experiments.
Q3: My dose-response curve is not sigmoidal (S-shaped). What could be the reason?
A3: An ideal dose-response curve for an inhibitor is sigmoidal. Deviations from this shape can indicate several experimental issues:
-
Compound Solubility: The inhibitor may be precipitating at higher concentrations, leading to a plateau in the response that is not due to maximal inhibition. Always ensure your compound is fully dissolved in the assay buffer at all tested concentrations. The concentration of solvents like DMSO should be kept low and consistent across all wells (typically ≤ 0.5% in cell-based assays).
-
Cytotoxicity: At high concentrations, the compound might be causing cell death or other off-target effects that are not related to P4H inhibition. This can lead to a steep drop-off in the curve that doesn't follow a typical inhibition pattern. It is advisable to perform a separate cytotoxicity assay to assess the compound's effect on cell viability.
-
Assay Interference: The compound might interfere with the assay components themselves (e.g., fluorescence quenching/enhancement, absorbance interference). Running proper controls, including the compound with all assay components except the enzyme or substrate, can help identify such issues.
-
Incorrect Concentration Range: If the chosen concentration range is too high or too low, you may only be observing the top or bottom plateau of the sigmoidal curve. A wider range of concentrations should be tested.
Q4: The IC50 value I obtained is different from what has been reported for similar P4H inhibitors. What could cause this variability?
A4: Variations in IC50 values are common and can be attributed to several factors:[5]
-
Assay Conditions: IC50 values are highly dependent on the specific experimental conditions.[5] Factors such as substrate concentration, enzyme concentration, incubation time, temperature, and buffer composition can all influence the apparent potency of an inhibitor.
-
Cell Line/Enzyme Source: The specific cell line or the source and purity of the recombinant P4H enzyme used can significantly impact the results.
-
Data Analysis Method: The software and the specific non-linear regression model used to fit the dose-response curve can lead to slight differences in the calculated IC50 value.[6]
-
Compound Purity and Stability: The purity of the inhibitor and its stability in the assay medium can affect its effective concentration.[5]
When comparing your results to published data, it is crucial to ensure that the experimental conditions are as similar as possible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Inconsistent cell seeding density- Edge effects in the microplate | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with buffer/media to maintain humidity. |
| No inhibition observed even at high concentrations | - Inactive compound- Insufficient compound concentration- Problems with the assay itself | - Verify the identity and purity of the inhibitor.- Test a wider and higher range of concentrations.- Include a known P4H inhibitor as a positive control to validate the assay. |
| Inhibition plateaus at less than 100% | - Partial inhibition mechanism- Compound insolubility at high concentrations- Presence of a contaminating activator | - This may be a true reflection of the compound's mechanism.- Visually inspect the wells for precipitation. Test the solubility of the compound in the assay buffer.- Purify the compound to remove any potential contaminants. |
| Steep, sharp drop in signal at high concentrations | - Compound cytotoxicity- Assay interference | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel.- Run controls to check for compound interference with the assay signal. |
Experimental Protocols
General Protocol for IC50 Determination of a P4H Inhibitor using a Cell-Based HIF-1α Stabilization Assay
This protocol describes a general method to determine the IC50 value of a P4H inhibitor by measuring the stabilization of HIF-1α in a human cell line (e.g., HeLa or HEK293).
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
P4H inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Lysis buffer
-
HIF-1α ELISA kit or antibodies for Western blotting
-
Plate reader or Western blotting equipment
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of the P4H inhibitor in cell culture medium from the stock solution. A typical final concentration range to test would be from 100 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Compound Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions. Incubate for a predetermined time (e.g., 4-8 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and then add lysis buffer to each well to extract the cellular proteins.
-
HIF-1α Quantification: Quantify the amount of HIF-1α in each lysate using either an ELISA kit according to the manufacturer's instructions or by performing a Western blot analysis.
-
Data Analysis:
-
Normalize the data by setting the signal from the vehicle-treated cells as 0% inhibition (or 100% HIF-1α stabilization) and the signal from a positive control inhibitor (or a background control) as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: HIF-1α signaling pathway under normoxia and with P4H inhibition.
Experimental Workflow
Caption: Workflow for IC50 determination of a P4H inhibitor.
References
- 1. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl 4-hydroxylase inhibitor is more effective for the inhibition of proliferation than for inhibition of collagen synthesis of rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to Novel Anticancer Agents
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not developing resistance to Compound-X despite continuous exposure. What could be the reason?
A1: Several factors could contribute to the lack of resistance development. Firstly, the initial concentration of Compound-X might be too high, leading to excessive cytotoxicity and preventing the survival of any clones with potential resistance mechanisms. Conversely, a concentration that is too low may not provide sufficient selective pressure.[1] It is also possible that the chosen cell line lacks the intrinsic genetic or epigenetic plasticity to develop resistance to the specific mechanism of action of Compound-X. Finally, the duration of exposure may be insufficient; developing stable resistance can take several weeks to months.[1]
Q2: The IC50 value of my resistant cell line is only marginally higher than the parental line. How can I enhance the resistance?
A2: A marginal increase in the half-maximal inhibitory concentration (IC50) suggests that a stable, highly resistant phenotype has not yet been established. Consider a dose-escalation strategy where you incrementally increase the concentration of Compound-X as the cells adapt.[1] Alternatively, a pulsed treatment approach, where cells are exposed to a high concentration for a short period followed by a recovery phase, can sometimes select for more robust resistance mechanisms.[2]
Q3: My Compound-X resistant cell line loses its resistant phenotype when cultured without the drug. What should I do?
A3: This indicates that the resistance mechanism may be transient or dependent on the continuous presence of the drug. To maintain the resistant phenotype, it is crucial to continuously culture the cells in a medium containing a maintenance concentration of Compound-X. This concentration should be high enough to maintain selective pressure but not so high that it significantly impacts cell proliferation. The appropriate maintenance concentration is typically determined empirically but is often near the IC50 of the resistant line.
Q4: What are the common molecular mechanisms of resistance that I should investigate for Compound-X?
A4: While specific to Compound-X's mechanism of action, common resistance mechanisms include:
-
Target Alteration: Mutations or altered expression of the direct molecular target of Compound-X.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[3]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibitory effect of Compound-X.[3]
-
Changes in Drug Metabolism: Increased metabolic inactivation of the compound.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.[4]
Troubleshooting Guides
Guide 1: Difficulty in Generating a Resistant Cell Line
This guide addresses common issues encountered during the initial phase of developing a Compound-X resistant cell line.
| Observed Problem | Potential Cause | Suggested Solution |
| Massive cell death; no surviving clones | Initial drug concentration is too high. | Start with a lower concentration, such as the IC10-IC20 (concentration that inhibits 10-20% of cell viability), to allow for gradual adaptation.[1] |
| Cells proliferate normally with no change in IC50 | Drug concentration is too low to exert selective pressure. | Gradually increase the concentration of Compound-X in a stepwise manner. Ensure the drug is stable in the culture medium for the duration of the treatment. |
| High variability in IC50 between experiments | Inconsistent cell culture conditions or assay parameters. | Standardize cell seeding density, treatment duration, and solvent concentrations (e.g., DMSO should be consistent and typically ≤ 0.5%).[5][6] |
| Resistance is not stable | The resistance mechanism is transient. | Maintain a continuous, low-level presence of Compound-X in the culture medium to sustain selective pressure. |
Guide 2: Characterizing the Resistant Phenotype
This table provides guidance on experiments to elucidate the mechanism of resistance to Compound-X.
| Experimental Question | Recommended Assay | Interpretation of Potential Results |
| Is the target of Compound-X altered? | - Gene sequencing of the target protein.- Western blot for target protein expression. | - Identification of mutations in the drug-binding site.- Overexpression or downregulation of the target protein. |
| Is drug efflux increased? | - qRT-PCR or Western blot for ABC transporters (e.g., ABCB1, ABCG2).- Efflux pump inhibitor assay (e.g., using verapamil). | - Increased mRNA or protein levels of specific transporters.- Re-sensitization to Compound-X in the presence of an efflux pump inhibitor. |
| Are bypass signaling pathways activated? | - Phospho-protein arrays.- Western blot for key signaling molecules (e.g., p-AKT, p-ERK).[3] | - Increased phosphorylation of proteins in survival pathways (e.g., PI3K/AKT, MAPK/ERK).[3] |
| Is apoptosis evaded? | - Annexin V/PI staining by flow cytometry.- Western blot for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3). | - Reduced apoptosis in resistant cells upon Compound-X treatment.- Increased ratio of anti-apoptotic to pro-apoptotic proteins. |
Experimental Protocols
Protocol 1: Generation of a Compound-X Resistant Cell Line
This protocol describes a continuous exposure, dose-escalation method to generate a drug-resistant cell line.[1]
-
Determine the Initial IC50:
-
Seed the parental cancer cell line in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of Compound-X for 72 hours.
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value from the dose-response curve.[7]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing Compound-X at a concentration equal to the IC10-IC20.
-
Maintain the culture, replacing the drug-containing medium every 3-4 days.
-
Initially, cell growth may be slow. Passage the cells only when they reach 70-80% confluency.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate, increase the concentration of Compound-X by 1.5 to 2-fold.[1]
-
Repeat this stepwise increase in concentration, allowing the cells to adapt at each stage.
-
Periodically determine the IC50 to monitor the development of resistance.
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the IC50 of the treated cells is significantly higher (e.g., >10-fold) than the parental line.
-
At this point, the cell line is considered resistant.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of Compound-X (e.g., the IC50 of the resistant line).
-
Protocol 2: Comparative Analysis of Parental and Resistant Cell Viability
-
Cell Seeding:
-
Seed both the parental and the Compound-X resistant cell lines in 96-well plates at the same density (e.g., 5,000 cells/well).
-
Include wells with medium only for blank correction.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Compound-X in the appropriate culture medium.
-
Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of Compound-X concentration.
-
Calculate the IC50 values for both the parental and resistant cell lines using non-linear regression analysis.[1]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Compound-X in Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (PAR) | Compound-X | 50 | 1 |
| Resistant (RES) | Compound-X | 750 | 15 |
| Resistant (RES) | Compound-X + Efflux Pump Inhibitor | 150 | 3 |
Table 2: Hypothetical Gene Expression Changes in Compound-X Resistant Cells
| Gene | Function | Fold Change in RES vs. PAR (mRNA) |
| Target-Gene | Drug Target | 0.8 (with point mutation) |
| ABCG2 | Efflux Pump | 12.5 |
| AKT1 | Survival Signaling | 3.2 |
| BCL2 | Anti-Apoptotic | 4.0 |
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway targeted by Compound-X.
Caption: Experimental workflow for generating resistant cell lines.
Caption: Troubleshooting decision tree for resistance development.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Resistance to hormone therapy in breast cancer cells promotes autophagy and EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Off-target effects of "(-)-BO 2367" in cellular assays
Notice: Information regarding the off-target effects of "(-)-BO 2367" in cellular assays is not available in the public domain at this time. The following content is a template and will be populated with specific data, protocols, and diagrams once information on "this compound" becomes publicly accessible.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
-
Information not currently available. This section will be updated with the specific molecular target and pathway modulated by this compound.
Q2: What are the known off-target effects of this compound in common cellular assays?
-
Data on the off-target profile of this compound is not yet published. This section will include a summary of known off-target interactions and the cell lines in which they have been observed.
Q3: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What could be the cause?
-
Without specific data on this compound, troubleshooting remains general. Potential causes for unexpected cytotoxicity include:
-
Off-target effects: The compound may be interacting with unintended cellular targets that regulate cell viability.
-
Compound stability: The compound may be degrading into toxic byproducts in your specific cell culture medium.
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high for your cell line.
-
Cell line sensitivity: Your specific cell line may have a unique sensitivity to the compound that has not been previously characterized.
-
Q4: How can I minimize the off-target effects of this compound in my experiments?
-
General strategies to mitigate off-target effects include:
-
Titration: Use the lowest effective concentration of the compound.
-
Use of control compounds: Include structurally related but inactive compounds to confirm that the observed phenotype is due to the specific action of this compound.
-
Orthogonal validation: Confirm key findings using an alternative method, such as RNAi or CRISPR-Cas9, to target the intended pathway.
-
Troubleshooting Guides
Issue 1: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Cell Passage Number | Ensure that the cell passage number is consistent across all experiments, as cellular responses can change with prolonged culture. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For potent compounds, consider using a serial dilution method to ensure accurate final concentrations. |
Issue 2: Discrepancy between expected and observed phenotypic outcomes.
| Potential Cause | Troubleshooting Step |
| Unknown Off-Target Effect | Perform a literature search for the off-target profile of compounds with similar chemical scaffolds. Consider performing a broad-panel kinase screen or a similar off-target profiling assay. |
| Cell Line Specificity | Test the effect of this compound in a different cell line known to express the primary target to see if the expected phenotype is observed. |
| Experimental Conditions | Optimize experimental parameters such as incubation time, cell density, and serum concentration in the medium. |
Quantitative Data Summary
Data tables will be inserted here once quantitative information on the off-target effects of this compound is available. These tables will summarize key parameters such as IC50/EC50 values for off-targets, cytotoxicity data in various cell lines, and other relevant quantitative metrics.
Table 1: Off-Target Kinase Profile of this compound (Example)
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
|---|
| Data Not Available | Data Not Available | Data Not Available |
Table 2: Cytotoxicity Profile of this compound (Example)
| Cell Line | CC50 (µM) |
|---|
| Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for key assays used to characterize the off-target effects of this compound will be provided here.
Protocol 1: Kinase Profiling Assay (Example)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in a suitable assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP with the diluted compound.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo) and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Diagrams illustrating relevant signaling pathways, experimental workflows, and logical relationships will be generated using Graphviz once the mechanism and off-target effects of this compound are known.
Technical Support Center: Enhancing the Antitumor Potency of (-)-BO 2367
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel antitumor agent, (-)-BO 2367.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel antimicrobial quinolone with potent antitumor activity. Its full chemical name is (-)-7-[(1R, 2R, 6R*)-2-amino-8-azabicyclo[4.3.0.]-non-3-en-8-yl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1] It functions as a topoisomerase II inhibitor, strongly inhibiting both mammalian and bacterial topoisomerase II.[1] The compound enhances double-stranded DNA cleavage mediated by topoisomerase II, which can lead to cell death in rapidly dividing cancer cells.[1]
Q2: What is the difference between this compound and (+)-BO 2367?
A2: this compound and (+)-BO 2367 are enantiomers. While both inhibit E. coli gyrase, only this compound demonstrates significant activity against mammalian topoisomerase II, making it the stereoisomer with potent antitumor properties.[1] It is crucial to use the correct enantiomer in your experiments to observe the desired antitumor effects.
Q3: What are the known IC50 values for this compound?
A3: The IC50 value of this compound against the DNA relaxation activity of L1210 topoisomerase II is 3.8 µM.[1] For bacterial topoisomerase II (gyrase), the IC50 values are 0.5 µM for Escherichia coli and 1 µM for Micrococcus luteus.[1]
Q4: What in vivo antitumor activity has been observed for this compound?
A4: In preclinical studies, intraperitoneal injection of this compound at 0.08 mg/kg increased the lifespan of CDF1 female mice with ascitic L1210 leukemia by 2.4 times.[1] Subcutaneous injection at 1.25 mg/kg completely inhibited the growth of implanted colon 26 carcinoma.[1]
Troubleshooting Guides
Problem 1: Low or no cytotoxic effect observed in cancer cell lines.
| Possible Cause | Troubleshooting Step |
| Incorrect Enantiomer | Ensure you are using this compound and not the (+) enantiomer, which is inactive against mammalian topoisomerase II.[1] |
| Drug Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately (e.g., at -20°C or -80°C) to prevent degradation. |
| Cell Line Resistance | The cancer cell line used may have inherent or acquired resistance to topoisomerase II inhibitors. This could be due to mutations in the topoisomerase II enzyme or overexpression of drug efflux pumps. Consider using a cell line known to be sensitive to other topoisomerase II inhibitors like etoposide (B1684455) or doxorubicin (B1662922) for comparison. |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range of concentrations based on the known IC50 value (3.8 µM for L1210 topoisomerase II).[1] |
| Insufficient Incubation Time | The cytotoxic effects of topoisomerase II inhibitors may require a longer incubation period to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 2: Inconsistent results in topoisomerase II activity assays.
| Possible Cause | Troubleshooting Step |
| Enzyme Quality | Use a high-quality, purified topoisomerase II enzyme. Enzyme activity can vary between batches and suppliers. Always perform a positive control with a known topoisomerase II inhibitor. |
| Assay Conditions | Optimize assay conditions such as buffer composition, ATP concentration, and reaction temperature. Refer to established protocols for topoisomerase II activity assays. |
| DNA Substrate Issues | Ensure the quality and concentration of the DNA substrate (e.g., supercoiled plasmid DNA) are appropriate for the assay. |
| Drug-DNA Interaction | While this compound is a topoisomerase II poison, some quinolones can intercalate with DNA at high concentrations, which might interfere with the assay. Consider this possibility if you are using very high concentrations of the compound. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 (µM) | Reference |
| L1210 Topoisomerase II | DNA Relaxation | 3.8 | [1] |
| E. coli Gyrase | Supercoiling | 0.5 | [1] |
| M. luteus Gyrase | Supercoiling | 1 | [1] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Administration Route | Dosage | Observed Effect | Reference |
| L1210 Leukemia (ascitic) | Intraperitoneal | 0.08 mg/kg | 2.4-fold increase in lifespan | [1] |
| Colon 26 Carcinoma (s.c.) | Subcutaneous | 1.25 mg/kg | Complete inhibition of tumor growth | [1] |
Experimental Protocols
Protocol 1: Topoisomerase II-Mediated DNA Cleavage Assay
This protocol is a general guideline for assessing the ability of this compound to induce topoisomerase II-mediated DNA cleavage.
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM Dithiothreitol (DTT)
-
1.8 mM ATP
-
17.5 µg/ml bovine serum albumin (BSA)
-
6.5% glycerol
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20 µg/ml.
-
-
-
Drug Addition:
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control and a positive control with a known topoisomerase II poison (e.g., etoposide).
-
-
Enzyme Addition:
-
Add purified human topoisomerase IIα to each reaction mixture. The optimal amount of enzyme should be determined empirically.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 1% SDS and 250 µg/ml proteinase K. Incubate at 50°C for 30 minutes to digest the protein.
-
-
Analysis:
-
Analyze the DNA products by electrophoresis on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates topoisomerase II-mediated cleavage.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of "(-)-BO 2367" in vivo
Notice: Information regarding the specific compound "(-)-BO 2367" is not available in publicly accessible scientific literature or databases. Extensive searches for this identifier did not yield any relevant information on its chemical structure, mechanism of action, or preclinical/clinical development.
Therefore, this technical support guide provides a generalized framework for addressing poor bioavailability, a common challenge in drug development, particularly for peptide-like compounds or poorly soluble small molecules. The strategies and methodologies outlined below are based on established principles and common practices in pharmaceutical sciences. Researchers working with any compound exhibiting poor bioavailability, including a proprietary compound designated as "this compound," can adapt these principles to their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor oral bioavailability?
Poor oral bioavailability is typically a result of one or more of the following factors:
-
Low Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low Permeability: The compound cannot efficiently cross the intestinal epithelial barrier to enter systemic circulation.
-
First-Pass Metabolism: The compound is extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.
-
Chemical or Enzymatic Instability: The compound is degraded in the harsh environment of the GI tract.
-
Efflux by Transporters: The compound is actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).
Q2: How can I determine the primary reason for the poor bioavailability of my compound?
A series of in vitro and in vivo experiments can help elucidate the underlying causes. Key studies include:
| Experiment | Purpose | Typical Methodology |
| Solubility Assays | To determine the thermodynamic solubility in relevant physiological buffers (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). | Shake-flask method, potentiometric titration. |
| Permeability Assays | To assess the ability of the compound to cross intestinal cell monolayers. | Caco-2 cell permeability assay, Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Metabolic Stability Assays | To evaluate the susceptibility of the compound to degradation by liver and intestinal enzymes. | Incubation with liver microsomes, S9 fractions, or hepatocytes. |
| In Vivo Pharmacokinetic Studies | To determine the plasma concentration-time profile after oral and intravenous administration, allowing for the calculation of absolute bioavailability. | Administration to animal models (e.g., rodents, canines) followed by serial blood sampling and bioanalysis. |
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
If your compound exhibits poor solubility, consider the following formulation strategies:
| Strategy | Description | Advantages | Considerations |
| Particle Size Reduction | Decreasing the particle size (micronization, nanocrystals) increases the surface area for dissolution.[1][2][3] | Relatively simple and widely applicable. | May not be sufficient for extremely insoluble compounds. Potential for particle agglomeration.[4] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[2][5][6] | Can significantly enhance solubility and dissolution rate. | Potential for recrystallization over time, affecting stability. Requires careful polymer selection. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents (e.g., SEDDS, SMEDDS).[5][6][7] | Improves solubility and can enhance lymphatic absorption, bypassing first-pass metabolism.[5][8] | Potential for drug precipitation upon dilution in GI fluids. Requires careful formulation development. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin, a cyclic oligosaccharide, forming a more soluble complex.[6][9] | Can significantly increase solubility and mask undesirable taste. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Issue 2: Low Permeability
For compounds with poor membrane permeability, the following approaches can be investigated:
| Strategy | Description | Advantages | Considerations |
| Prodrug Approach | A bioreversible derivative of the parent drug is synthesized to have improved permeability. The prodrug is then converted back to the active drug in vivo.[10] | Can be tailored to target specific transporters or enhance lipophilicity for passive diffusion. | Requires careful design to ensure efficient conversion to the active drug and minimal toxicity of the promoiety. |
| Use of Permeation Enhancers | Co-administration of agents that reversibly open tight junctions between intestinal epithelial cells or disrupt the cell membrane.[8] | Can be effective for a wide range of molecules. | Potential for local and systemic toxicity. Non-specific action can affect the absorption of other substances. |
| Ion Pairing | A lipophilic counter-ion is complexed with an ionizable drug to increase its overall lipophilicity and facilitate membrane transport. | Simple approach for ionizable drugs. | The stability of the ion pair in the GI tract can be a concern. |
| Nanoparticulate Carrier Systems | Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate uptake by intestinal cells through endocytosis.[1] | Can protect the drug from degradation and offer opportunities for targeted delivery. | Manufacturing complexity and potential for immunogenicity. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate system.
-
Culture the cells for 21-25 days until they form a differentiated and polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and sample from the apical side.
-
Quantify the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.
Signaling Pathways and Experimental Workflows
Logical Workflow for Investigating and Overcoming Poor Bioavailability
Caption: Workflow for troubleshooting poor bioavailability.
General Signaling Pathway for Drug Absorption and First-Pass Metabolism
Caption: Drug absorption and first-pass metabolism pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. tool-die-steels.com [tool-die-steels.com]
- 3. CA2342387A1 - Blowout preventer ram actuating mechanism - Google Patents [patents.google.com]
- 4. 1.2367 Steel: Your Ultimate Guide to This Superior Material - Otai Special Steel [astmsteel.com]
- 5. Contact Unemployment Compensation | Department of Labor and Industry | Commonwealth of Pennsylvania [pa.gov]
- 6. 2367 Steel EFS | Hot Work Tool Steel | Önerler | Steel | Heat Treatment [onerler.com.tr]
- 7. biblio.com [biblio.com]
- 8. SPIE Photonics West [spie.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. X38CrMoV5-3 DIN 1.2367 Hot Work Die Steels | Fushun Special Steel Co., Ltd. - Professional Supplier of Special Steel, and Manufacturer of Tool Steel [fushunspecialsteel.com]
Adjusting "(-)-BO 2367" dosage for different tumor xenografts
Technical Support Center: Novel Agent Y
Disclaimer: The following information is provided as a general guide for researchers working with novel anti-cancer compounds in tumor xenograft models. The specific compound "(-)-BO 2367" did not yield specific public data. Therefore, this guide uses a hypothetical agent, "Novel Agent Y," to illustrate the principles of dosage adjustment and experimental design. Researchers must conduct their own rigorous dose-finding and toxicity studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for Novel Agent Y in a new tumor xenograft model?
A1: Determining the starting dose for a novel compound requires a multi-step approach. It is crucial to first establish the maximum tolerated dose (MTD) in non-tumor-bearing mice (e.g., healthy nude or SCID mice). The starting dose for your efficacy studies in tumor xenografts should typically be at or below the MTD. If you have in vitro data (e.g., IC50 values), you can use this to estimate a therapeutic dose, but in vivo toxicity studies are paramount.
Q2: What factors should I consider when adjusting the dosage of Novel Agent Y for different tumor xenografts?
A2: Several factors can influence the optimal dosage of a therapeutic agent across different tumor models:
-
Tumor Histology and Genetics: Different tumor types have varying sensitivities to anti-cancer agents. The genetic background of the cancer cells can significantly impact drug response.
-
Tumor Growth Rate: Faster-growing tumors may require a more aggressive dosing regimen.
-
Tumor Microenvironment: The interaction between the tumor and the surrounding stromal tissue can affect drug delivery and efficacy.[1]
-
Drug Metabolism and Pharmacokinetics: The specific mouse strain used for the xenograft can have different metabolic rates, affecting the drug's half-life and exposure.
A pilot study with a dose-response assessment in each new xenograft model is highly recommended. Patient-derived xenografts (PDXs) can be particularly valuable as they often retain the heterogeneity of the original tumor.[1][2][3][4]
Q3: What are the common signs of toxicity to monitor in mice treated with Novel Agent Y?
A3: Close monitoring of animal health is critical. Common signs of toxicity include:
-
Weight Loss: A significant and sustained weight loss (typically >15-20% of initial body weight) is a key indicator of toxicity.
-
Behavioral Changes: Lethargy, ruffled fur, hunched posture, and reduced activity can indicate adverse effects.
-
Gastrointestinal Issues: Diarrhea or dehydration.
-
Changes in Blood Parameters: If possible, periodic blood collection for complete blood counts (CBC) and serum chemistry can provide more detailed toxicity information.[5]
Troubleshooting Guide
Problem: The tumor xenograft is not responding to Novel Agent Y at the current dosage.
-
Possible Cause 1: Insufficient Dosage. The current dose may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Solution: If no signs of toxicity are observed, a dose-escalation study can be performed. Gradually increase the dose in different cohorts of mice and monitor both anti-tumor efficacy and toxicity.
-
-
Possible Cause 2: Drug Resistance. The tumor model may be inherently resistant to the mechanism of action of Novel Agent Y.
-
Solution: Re-evaluate the in vitro sensitivity of the cell line. Consider combination therapy with other agents.
-
-
Possible Cause 3: Pharmacokinetic Issues. The drug may be rapidly metabolized or poorly distributed to the tumor site.
-
Solution: Conduct pharmacokinetic studies to measure the concentration of Novel Agent Y in plasma and tumor tissue over time.
-
Problem: The treated mice are showing signs of severe toxicity (e.g., >20% weight loss).
-
Possible Cause: Dosage is too high. The current dose exceeds the maximum tolerated dose in this specific tumor model and mouse strain.
-
Solution 1: Dose Reduction. Immediately reduce the dosage for subsequent treatments.
-
Solution 2: Adjust Dosing Schedule. Change the dosing frequency (e.g., from daily to every other day) to allow for recovery between doses.
-
Solution 3: Supportive Care. Provide supportive care such as hydration and nutritional supplements. In severe cases, euthanasia may be necessary according to ethical guidelines.
-
Data Presentation
Table 1: Example Dose-Response Data for Novel Agent Y in Different Xenograft Models
| Xenograft Model | Mouse Strain | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Average Weight Loss (%) | Notes |
| Pancreatic (PANC-1) | Athymic Nude | 10 | Daily (p.o.) | 35% | 5% | Well tolerated |
| 20 | Daily (p.o.) | 65% | 12% | Moderate weight loss observed | ||
| 40 | Daily (p.o.) | 85% | 22% | Exceeded MTD | ||
| Lung (A549) | NOD/SCID | 10 | Daily (p.o.) | 20% | 3% | Minimal effect |
| 20 | Daily (p.o.) | 45% | 8% | Well tolerated | ||
| 40 | Daily (p.o.) | 75% | 18% | Approaching MTD | ||
| Breast (MCF-7) | Athymic Nude | 20 | EOD (i.p.) | 55% | 7% | Estrogen pellet required |
Experimental Protocols
Protocol: In Vivo Dose-Finding Study for Novel Agent Y in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line (e.g., PANC-1) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
-
Tumor Growth and Animal Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumors with calipers and calculate the volume (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
Treatment Administration:
-
Prepare Novel Agent Y in a suitable vehicle. The vehicle alone will be administered to the control group.
-
Administer the treatment according to the planned dosages and schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the mice daily for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration.
-
Euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway targeted by Novel Agent Y.
Caption: Experimental workflow for a dose-finding study in a xenograft model.
References
- 1. Xenograft and organoid model systems in cancer research | The EMBO Journal [link.springer.com]
- 2. championsoncology.com [championsoncology.com]
- 3. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived tumor xenografts: transforming clinical samples into mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Topoisomerase II Inhibitors: (-)-BO 2367 vs. Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two topoisomerase II inhibitors: the novel quinolone derivative (-)-BO 2367 and the well-established clinical drug, etoposide (B1684455). Both compounds target topoisomerase II, a critical enzyme in DNA replication and chromosome organization, making them potent anti-cancer agents. This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and cellular effects.
Mechanism of Action: Stabilizing the Cleavage Complex
Both this compound and etoposide are classified as topoisomerase II poisons. They exert their cytotoxic effects by interrupting the enzyme's catalytic cycle. Topoisomerase II normally creates transient double-strand breaks in DNA to relieve torsional stress, after which it re-ligates the DNA strands.[1][2][3] These inhibitors bind to the enzyme-DNA complex, stabilizing it in its cleaved state.[1][2] This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks.[1][3] The persistence of these breaks triggers downstream cellular processes, including cell cycle arrest and apoptosis, ultimately leading to cell death.[1][3] Cancer cells, with their high proliferation rates, are particularly dependent on topoisomerase II, rendering them more susceptible to these inhibitors.[1]
dot
Caption: Mechanism of Topoisomerase II Inhibition.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and etoposide, highlighting their inhibitory concentrations against various topoisomerase II enzymes and their cytotoxic effects on different cancer cell lines.
Table 1: Inhibition of Topoisomerase II Activity (IC50 Values)
| Compound | Target Enzyme | IC50 (µM) |
| This compound | L1210 Topoisomerase II | 3.8 |
| Escherichia coli Gyrase | 0.5 | |
| Micrococcus luteus Gyrase | 1.0 | |
| Etoposide | Human Topoisomerase IIα | Varies (concentration-dependent) |
Note: IC50 values for etoposide can vary significantly depending on the specific assay conditions and the concentration of ATP.
Table 2: Cytotoxicity in Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | IC50 (µM) |
| Etoposide | A549 (Lung Carcinoma) | ~20 (for 5h treatment) |
| HTLA-230 (Neuroblastoma) | Dose-dependent reduction in viability | |
| HEK293T (Human Embryonic Kidney) | Dose-dependent reduction in viability |
Signaling Pathways
Etoposide is known to activate the p53 signaling pathway in response to the DNA damage it induces.[1][4] The tumor suppressor protein p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[1][4] The signaling cascade can involve both transcriptional and non-transcriptional activities of p53, including its mitochondrial functions.[5] While the specific signaling pathways activated by this compound have not been detailed in the available literature, its mechanism of inducing double-strand DNA breaks suggests a likely involvement of similar DNA damage response pathways, including the p53 pathway.
dot
Caption: Etoposide-induced p53 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate topoisomerase II inhibitors.
Topoisomerase II DNA Cleavage Assay
This assay is designed to determine if a compound stabilizes the enzyme-DNA cleavage complex, a hallmark of topoisomerase II poisons.
Experimental Workflow:
dot
Caption: DNA Cleavage Assay Workflow.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine purified human topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), and the test compound (this compound or etoposide) in a reaction buffer.[6][7] A control reaction without the inhibitor should be included.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavage complex.[6]
-
Trapping the Complex: Stop the reaction and trap the covalent enzyme-DNA complex by adding sodium dodecyl sulfate (B86663) (SDS).[6][7]
-
Protein Digestion: Add proteinase K to digest the topoisomerase II, leaving the DNA with strand breaks.[6][7]
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. The stabilization of the cleavage complex will result in the appearance of linear and nicked DNA bands, in contrast to the supercoiled DNA in the control lane.[6]
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[6]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HEK293T) in a 96-well plate and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or etoposide) and a vehicle control.[8][9]
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[8]
Summary and Conclusion
Both this compound and etoposide are effective topoisomerase II poisons that induce DNA damage and subsequent cell death. The available data suggests that this compound is a potent inhibitor of both mammalian and bacterial topoisomerase II. Etoposide is a well-characterized and clinically utilized anticancer agent with a known mechanism of action involving the p53 signaling pathway.
For a more comprehensive comparison, further studies are required to:
-
Directly compare the cytotoxic effects of this compound and etoposide across a panel of cancer cell lines.
-
Elucidate the specific signaling pathways modulated by this compound.
-
Evaluate the in vivo efficacy and toxicity profiles of this compound in preclinical models.
This guide provides a foundational comparison based on current scientific literature. As more research on this compound becomes available, a more detailed and direct comparison with etoposide will be possible, further informing its potential as a therapeutic agent.
References
- 1. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. Etoposide Induces Necrosis Through p53-Mediated Antiapoptosis in Human Kidney Proximal Tubule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. researchgate.net [researchgate.net]
- 8. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of (-)-BO 2367 and (+)-BO 2367: Differential Activity on Mammalian Cells
A comprehensive review of the current scientific literature reveals a notable absence of specific data regarding the differential activity of the enantiomers (-)-BO 2367 and (+)-BO 2367 on mammalian cells. Extensive searches of scientific databases and research publications did not yield any studies detailing the synthesis, biological evaluation, or mechanism of action of these specific compounds.
Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested. The scientific community has not, to date, published research that would allow for an objective comparison of the performance of this compound and (+)-BO 2367.
For researchers, scientists, and drug development professionals interested in the broader field of stereoisomer-specific bioactivity, it is recommended to consult literature on other well-characterized enantiomeric pairs. Many studies demonstrate that the three-dimensional structure of a molecule is critical for its biological function, with enantiomers often exhibiting significantly different, and sometimes opposing, effects. This can include differences in:
-
Pharmacodynamics: One enantiomer may bind to a specific receptor or enzyme with high affinity, while the other has low or no affinity.
-
Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to variations in their bioavailability and duration of action.
-
Toxicity: In some cases, one enantiomer of a drug can be therapeutic while the other is inactive or even toxic.
Researchers investigating novel compounds are encouraged to perform chiral separation and individual evaluation of enantiomers to fully characterize their biological profiles. Standard experimental protocols for such investigations typically include:
-
Cell Viability and Cytotoxicity Assays: To determine the effect of each enantiomer on cell proliferation and survival. Common assays include MTT, XTT, and LDH release assays.
-
Receptor Binding Assays: To measure the affinity of each enantiomer for its molecular target.
-
Enzyme Inhibition Assays: To quantify the inhibitory potency of each enantiomer against a specific enzyme.
-
In Vivo Studies: To evaluate the efficacy and safety of each enantiomer in animal models.
While specific information on this compound and (+)-BO 2367 is unavailable, the principles of stereochemistry and its impact on biological activity remain a fundamental concept in pharmacology and drug development. Future research may shed light on the properties of these particular compounds.
Validating Antitumor Efficacy: A Comparative Guide for Novel Compounds in L1210 Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antitumor effects of novel compounds, exemplified by the hypothetical molecule "(-)-BO 2367," using the well-established L1210 leukemia model. By comparing its potential performance against standard chemotherapeutic agents, this document outlines the necessary experimental protocols and data presentation formats to facilitate objective evaluation and decision-making in the drug development pipeline.
Introduction to the L1210 Leukemia Model
The L1210 murine leukemia cell line, derived from a DBA/2 mouse, is a widely used and well-characterized model in cancer research. Its rapid in vivo and in vitro growth characteristics make it an ideal tool for the initial screening and validation of potential anticancer agents. This guide will leverage data from studies on established drugs—Doxorubicin, Cisplatin, and Methotrexate—to provide a comparative baseline for the evaluation of new chemical entities like "this compound."
Comparative Efficacy of Antitumor Agents in L1210 Cells
A critical step in validating a new compound is to benchmark its cytotoxic and cytostatic effects against existing therapies. The following tables summarize the reported in vitro efficacy of Doxorubicin, Cisplatin, and Methotrexate on L1210 leukemia cells.
Table 1: In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Agents in L1210 Cells
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below, compiled from various studies, illustrates the typical range of IC50 values observed for common anticancer drugs in L1210 cells. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and exposure time.
| Compound | IC50 Range (µM) | Exposure Time | Assay |
| Doxorubicin | 0.05 - 0.25 | 3 hours | Soft agar (B569324) colony assay |
| Cisplatin | 1 - 10 | Not Specified | Not Specified |
| Methotrexate | 0.0021 - 1.3 | Not Specified | Cell growth inhibition |
Table 2: Effects of Standard Chemotherapeutic Agents on Cell Cycle Distribution in L1210 Cells
Anticancer agents often exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. The following table summarizes the observed effects of Doxorubicin, Cisplatin, and Methotrexate on the cell cycle distribution of L1210 cells.
| Compound | Concentration | Exposure Time | Effect on Cell Cycle |
| Doxorubicin | Not Specified | Not Specified | G2/M arrest |
| Cisplatin | 1 - 10 µM | Not Specified | S-phase slowdown followed by G2 block[1] |
| Methotrexate | 10⁻⁷ M to 10⁻⁶ M | 6 hours | S phase arrest, accumulation in early S phase[2][3] |
| Control (Untreated) | - | 48 hours | G0/G1: 47.6 ± 4.6% |
Table 3: Induction of Apoptosis by Standard Chemotherapeutic Agents in L1210 Cells
Apoptosis, or programmed cell death, is a desired outcome for cancer therapies. This table outlines the apoptotic effects of Doxorubicin, Cisplatin, and Methotrexate on L1210 cells.
| Compound | Concentration | Exposure Time | Percentage of Apoptotic Cells |
| Doxorubicin | Not Specified | Not Specified | Induces apoptosis |
| Cisplatin | 100 µM | 10 hours | Extensive apoptosis induced[1] |
| Methotrexate | Not Specified | Not Specified | Induces apoptosis |
Experimental Protocols
To ensure reproducibility and enable meaningful comparisons, detailed and standardized experimental protocols are essential. The following sections provide methodologies for key in vitro assays used to evaluate the antitumor effects of a compound in L1210 cells.
L1210 Cell Culture
-
Cell Line: L1210 (ATCC® CCL-219™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: L1210 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, cells are treated with various concentrations of the test compound (e.g., "this compound") and control drugs (e.g., Doxorubicin, Cisplatin, Methotrexate) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis
This method uses propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: L1210 cells are treated with the test compound at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: L1210 cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Staining: Cells are harvested, washed with cold PBS, and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, Cyclins).
-
Protein Extraction: L1210 cells are treated with the test compound, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflows and Signaling Pathways
Clear visual representations of experimental procedures and molecular mechanisms are crucial for understanding and communicating complex biological data.
Conclusion
This guide provides a structured approach for the preclinical validation of novel antitumor compounds like "this compound" in the L1210 leukemia model. By employing the detailed experimental protocols and presenting the data in the standardized formats provided, researchers can generate a robust and objective comparison against established chemotherapeutic agents. This comparative data is invaluable for making informed decisions regarding the future development of promising new cancer therapies.
References
- 1. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate Cytotoxicity as Related to Irreversible S Phase Arrest in Mouse L1210 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate cytotoxicity as related to irreversible S phase arrest in mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of "(-)-BO 2367": A Quinolone That Remains in the Shadows
Despite a comprehensive search of scientific literature and pharmaceutical databases, the quinolone antibacterial agent designated as "(-)-BO 2367" remains elusive. No publicly available data on its cross-resistance with other quinolones, its antibacterial spectrum, or the methodologies used for its evaluation could be identified. This lack of information precludes the creation of a detailed comparison guide as requested.
For researchers, scientists, and drug development professionals, the evaluation of a new antibacterial agent necessitates access to a robust body of evidence. This includes in vitro susceptibility data against a wide range of bacterial isolates, including those with known resistance mechanisms to existing drugs. Furthermore, detailed experimental protocols are crucial for the independent verification and replication of findings. In the case of "this compound," this critical information is not present in the public domain.
Cross-resistance is a pivotal aspect of antibacterial drug development. Understanding whether a new quinolone is affected by existing resistance mechanisms, such as mutations in DNA gyrase and topoisomerase IV or the presence of efflux pumps, is fundamental to assessing its potential clinical utility. Without such studies, it is impossible to position "this compound" relative to established quinolones like ciprofloxacin, levofloxacin, or moxifloxacin.
The absence of data for "this compound" prevents the construction of comparative tables summarizing its minimum inhibitory concentrations (MICs) against key pathogens. Similarly, the inability to find any described experimental workflows or signaling pathways related to this specific compound means that no visualizations can be generated.
It is possible that "this compound" is an internal compound designation used during early-stage drug discovery and has not yet been disclosed publicly. Alternatively, the designation may be inaccurate or represent a compound that was not advanced in development.
Researchers seeking information on this compound are encouraged to verify the designation and explore potential alternative names or sources of proprietary data. Until such information becomes publicly available, a comprehensive and objective comparison of "this compound" with other quinolones cannot be compiled.
Comparative Analysis of (-)-BO 2367 on Bacterial and Human Topoisomerase II: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the quinolone antibiotic (-)-BO 2367, focusing on its inhibitory effects on bacterial and mammalian type II topoisomerases. This document synthesizes available experimental data to elucidate the compound's mechanism of action and differential activity, offering valuable insights for antimicrobial and anticancer drug development.
This compound is a potent antimicrobial quinolone that has demonstrated significant inhibitory activity against both bacterial and mammalian topoisomerase II enzymes. Its action as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex, leads to the accumulation of double-strand breaks and subsequent cell death. This dual-targeting capability has garnered interest in its potential as both an antibacterial and an antitumor agent. Understanding its comparative efficacy and mechanism on both prokaryotic and eukaryotic enzymes is crucial for its therapeutic development.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified against topoisomerase II from various species. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from DNA relaxation and supercoiling assays.
| Enzyme Source | Enzyme Type | Assay Type | IC50 (µM) |
| Murine Leukemia (L1210) | Topoisomerase II | DNA Relaxation | 3.8[1] |
| Escherichia coli | DNA Gyrase (Topoisomerase II) | DNA Supercoiling | 0.5 |
| Micrococcus luteus | DNA Gyrase (Topoisomerase II) | DNA Supercoiling | 1.0[2][3][4] |
Mechanism of Action: A Comparative Overview
This compound, like other quinolones, functions as a topoisomerase II poison. This mechanism involves the stabilization of the covalent complex formed between topoisomerase II and DNA during the catalytic cycle. By preventing the re-ligation of the cleaved DNA strands, the compound leads to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the cell.[5] While the fundamental mechanism is similar for both bacterial and human topoisomerase II, differences in the enzyme structure can lead to variations in binding affinity and inhibitory potency.
Caption: Comparative mechanism of this compound on bacterial and human topoisomerase II.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of topoisomerase II inhibitors. Below are synthesized protocols for key assays based on established methods.
Topoisomerase II DNA Relaxation/Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is its ability to relax supercoiled DNA (for mammalian topo II) or introduce negative supercoils (for bacterial gyrase).
Materials:
-
Purified human topoisomerase IIα or bacterial DNA gyrase
-
Supercoiled plasmid DNA (e.g., pBR322) for relaxation assays
-
Relaxed plasmid DNA for supercoiling assays
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM KCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA, 30 µg/ml BSA)
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes containing assay buffer, plasmid DNA, and varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding purified topoisomerase II enzyme and ATP.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto the agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Inhibition of relaxation will result in the persistence of the supercoiled DNA band, while inhibition of supercoiling will show a lack of the supercoiled band compared to the enzyme-only control.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, leading to an increase in linear DNA.
Materials:
-
Same as the relaxation/supercoiling assay, with the addition of:
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
Procedure:
-
Prepare reaction mixtures as described in the relaxation/supercoiling assay.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and trap the cleavage complex by adding SDS to a final concentration of 1%.
-
Add proteinase K to digest the topoisomerase II enzyme and incubate at 50°C for 30-60 minutes.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the DNA bands.
-
An increase in the amount of linear DNA compared to the control indicates that the compound is a topoisomerase II poison.
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of a topoisomerase II inhibitor like this compound.
Caption: Generalized workflow for comparing topoisomerase II inhibitors.
Conclusion
This compound is a potent inhibitor of both bacterial and mammalian topoisomerase II, acting as a poison to induce double-strand DNA breaks. The available data indicates a stronger inhibitory effect on bacterial DNA gyrase compared to murine topoisomerase II, suggesting a degree of selectivity that is favorable for antimicrobial applications. However, the lack of specific data on human topoisomerase II highlights a critical gap in the comprehensive assessment of this compound for potential clinical use in humans, either as an antibacterial or as an anticancer agent. Further studies are warranted to determine the precise IC50 values and the detailed mechanism of action of this compound on human topoisomerase II isoforms to fully elucidate its therapeutic potential and selectivity.
References
- 1. Inhibition of topoisomerase II by a novel antitumor cyclic depsipeptide, BE-22179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of Micrococcus luteus DNA gyrase by norfloxacin and 10 other quinolone carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrepancy between the antibacterial activities and the inhibitory effects on Micrococcus luteus DNA gyrase of 13 quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Topoisomerase Inhibitor Anticancer Activity: A Comparative Guide
Initial searches for "(-)-BO 2367" did not yield specific information on a compound with this designation, suggesting it may be a novel, less-studied, or internal compound name. However, the broader search for anticancer agents in this class revealed extensive data on topoisomerase inhibitors. This guide provides a comparative analysis of a well-documented topoisomerase I inhibitor, Edotecarin (B1684450), against other anticancer agents, reflecting the initial query's intent.
Topoisomerases are crucial enzymes that regulate DNA topology, making them prime targets for cancer therapy.[1][2] Cancer cells often exhibit higher levels of topoisomerases compared to healthy cells, contributing to their rapid proliferation.[2][3] Topoisomerase inhibitors interfere with the function of these enzymes, leading to DNA damage and ultimately, cancer cell death.[1][4]
Comparative Anticancer Activity of Topoisomerase Inhibitors
The efficacy of topoisomerase inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro anticancer activity of Edotecarin and other selected anticancer agents across various cancer cell lines.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Edotecarin | Topoisomerase I | Various | Data not available in provided search results | [3] |
| Camptothecin | Topoisomerase I | HCT116 (Colon) | In the same order of magnitude as potent analogues | [5] |
| Topotecan | Topoisomerase I | Ovarian, Colorectal | Not specified | [4] |
| Irinotecan | Topoisomerase I | Colorectal, Cervical, Gliomas | Not specified | [4][6] |
| Etoposide | Topoisomerase II | Various | Not specified | [1] |
| Doxorubicin | Topoisomerase II | Various | Not specified | [3] |
| 9-methoxycanthin-6-one | Apoptosis Induction | A2780 (Ovarian) | 4.04 ± 0.36 | [7] |
| 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone (AB2) | Apoptosis Induction | NCI-H460 (Lung) | 4.57 ± 0.32 µg/mL | [8][9] |
| Chlorochalcones (C0) | Apoptosis Induction | HMEC-1 (Endothelial) | 17.9 ± 0.5 | [10] |
Mechanism of Action: Topoisomerase I Inhibition
Edotecarin is a potent and specific inhibitor of topoisomerase I.[3] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[3] These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death). The stability of the DNA-topoisomerase I covalent complexes formed by edotecarin contributes to its prolonged effectiveness.[3]
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]
- 8. Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells [mdpi.com]
- 10. mdpi.com [mdpi.com]
Head-to-head study of "(-)-BO 2367" and ciprofloxacin on bacterial gyrase
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of (-)-BO 2367 and ciprofloxacin (B1669076) on bacterial DNA gyrase. The information presented is curated from publicly available experimental data to assist researchers in understanding the nuances of these two potent antibacterial agents.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and ciprofloxacin target bacterial type II topoisomerases, specifically DNA gyrase, an essential enzyme for bacterial DNA replication, transcription, and repair.[1][2] DNA gyrase introduces negative supercoils into DNA, a process vital for relieving torsional strain during DNA unwinding.[1] Inhibition of this process ultimately leads to bacterial cell death.
Ciprofloxacin , a well-established fluoroquinolone antibiotic, functions by stabilizing the covalent complex between DNA gyrase and the cleaved DNA.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are lethal to the bacterium.[1]
This compound , a newer quinolone compound, is also a potent inhibitor of bacterial topoisomerase II. Its mechanism of action mirrors that of ciprofloxacin, as it enhances double-stranded DNA cleavage mediated by the enzyme. While both compounds share a common target and fundamental mechanism, subtle differences in their interaction with the gyrase-DNA complex may account for variations in their potency and spectrum of activity.
Caption: Mechanism of action for this compound and ciprofloxacin on bacterial gyrase.
Quantitative Comparison: Inhibitory Potency
The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and ciprofloxacin against bacterial gyrase from different species. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Escherichia coli Gyrase | 0.5 |
| Micrococcus luteus Gyrase | 1.0 | |
| Ciprofloxacin | Escherichia coli Gyrase | 3.47* |
| Micrococcus luteus Gyrase | Not Available |
*Converted from 1.15 µg/mL using a molecular weight of 331.34 g/mol .
Experimental Protocols: DNA Supercoiling Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds against bacterial DNA gyrase using a DNA supercoiling assay. This protocol is based on methodologies commonly cited in the literature.[3]
Objective: To measure the extent to which a test compound inhibits the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or M. luteus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (this compound and ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical reaction might contain:
-
5X Assay Buffer
-
Relaxed plasmid DNA
-
ATP
-
Test compound at various concentrations (or solvent control)
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add a standardized amount of DNA gyrase to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator. The amount of supercoiled DNA in each lane is quantified using densitometry software.
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration relative to the solvent control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for a DNA gyrase supercoiling inhibition assay.
References
Evaluating the therapeutic index of "(-)-BO 2367" relative to other antitumor agents
A comprehensive search of publicly available scientific literature and databases has yielded no information on an antitumor agent designated as "(-)-BO 2367". Consequently, an evaluation of its therapeutic index relative to other antitumor agents cannot be performed at this time.
Searches for "this compound" and the broader term "BO 2367" did not return any relevant results pertaining to a pharmaceutical compound, preclinical or clinical studies, or any associated mechanism of action. The search results were primarily related to unrelated subjects, including a grade of tool steel and a university course number.
It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in public forums or scientific literature. Without access to proprietary data, a comparative analysis as requested is not feasible.
For the benefit of researchers, a generalized experimental workflow for determining the therapeutic index of a novel antitumor agent is outlined below.
General Experimental Workflow for Therapeutic Index Determination
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are therapeutic and those that are toxic.
The determination of a therapeutic index typically involves the following steps:
-
In Vitro Cytotoxicity Assays: Initial assessment of the compound's effect on cancer cell lines to determine the concentration that inhibits 50% of cell growth (IC50).
-
In Vivo Efficacy Studies: Evaluation of the antitumor activity of the compound in animal models (e.g., xenograft models in mice). This helps to determine the effective dose (ED50), the dose at which 50% of the maximum therapeutic effect is observed.
-
In Vivo Toxicity Studies: Assessment of the toxic effects of the compound in healthy animals to determine the lethal dose for 50% of the population (LD50) or the maximum tolerated dose (MTD).
-
Therapeutic Index Calculation: The therapeutic index is then calculated using the following formula:
-
TI = LD50 / ED50
-
The following diagram illustrates a typical workflow for these experimental procedures.
Figure 1: A generalized experimental workflow for determining the therapeutic index of a novel antitumor agent.
Without specific data for "this compound," it is impossible to populate comparative tables or create signaling pathway diagrams. Researchers and drug development professionals are encouraged to consult internal documentation or future publications for information regarding this compound.
The Quinolone Derivative (-)-BO 2367: A Potent Topoisomerase II Inhibitor with Potential for Synergistic Cancer Therapy
While direct experimental evidence for the synergistic effects of the novel quinolone derivative (-)-BO 2367 with other chemotherapy drugs remains unpublished in publicly accessible scientific literature, its mechanism of action as a potent topoisomerase II inhibitor provides a strong rationale for its potential use in combination therapies. This guide summarizes the known anti-cancer properties of this compound and explores the theoretical basis and experimental approaches for evaluating its synergistic potential.
Overview of this compound
This compound is a novel antimicrobial quinolone that has demonstrated significant antitumor activity.[1] It functions as a potent inhibitor of mammalian topoisomerase II, an essential enzyme involved in resolving DNA topological problems during replication.[1][2] By stabilizing the "cleavable complex" of topoisomerase II and DNA, this compound induces toxic double-strand breaks, leading to cell death.[2][3]
Preclinical studies have highlighted the standalone efficacy of this compound. Its activity is stereospecific, with the (-) enantiomer being significantly more potent against mammalian topoisomerase II than its (+) counterpart.[1]
Preclinical Efficacy (as a Single Agent)
Experimental data from in vivo studies have demonstrated the antitumor effects of this compound in mouse models.
| Cancer Model | Drug Administration | Dosage | Observed Effect | Reference |
| Ascitic L1210 Leukemia | Intraperitoneal injection | 0.08 mg/kg | Increased lifespan by 2.4 times | [1][4] |
| Colon 26 Carcinoma | Subcutaneous injection | 1.25 mg/kg | Complete inhibition of tumor growth | [1][4] |
Theoretical Framework for Synergistic Effects
The mechanism of action of this compound as a topoisomerase II inhibitor suggests a high potential for synergy with other classes of chemotherapy drugs. Topoisomerase II inhibitors are known to enhance the efficacy of DNA-damaging agents and antimetabolites through several mechanisms:
-
Increased DNA Damage: By trapping topoisomerase II in a covalent complex with DNA, this compound creates lesions that can be potentiated by drugs that cause other forms of DNA damage, such as platinum-based compounds (e.g., cisplatin) or alkylating agents.
-
Inhibition of DNA Repair: The DNA double-strand breaks induced by this compound can overwhelm cellular DNA repair mechanisms. This can increase the lethality of other agents that rely on intact repair pathways for their cytotoxic effects to be resolved.
-
Cell Cycle Synchronization: Pre-treatment with agents that arrest cells in the S or G2 phase of the cell cycle, when topoisomerase II levels and activity are high, could sensitize them to the effects of this compound.
Potential Combination Therapies for Investigation
Based on the above framework, the following classes of chemotherapy drugs would be logical candidates for investigating synergistic effects with this compound:
-
Platinum-Based Drugs (e.g., Cisplatin, Carboplatin): These agents form DNA adducts, and the combined DNA damage could lead to enhanced apoptosis.
-
Anthracyclines (e.g., Doxorubicin): Doxorubicin is also a topoisomerase II inhibitor, but it has additional mechanisms of action, including DNA intercalation and generation of reactive oxygen species. A combination could lead to a multi-pronged attack on cancer cells.
-
Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine): These drugs interfere with DNA synthesis, and their incorporation into DNA could create a more favorable substrate for topoisomerase II-mediated damage by this compound.
-
Epipodophyllotoxins (e.g., Etoposide): As another class of topoisomerase II inhibitors, a combination with this compound could potentially lead to a greater number of stabilized cleavable complexes, although careful dose consideration would be necessary to manage toxicity.
Experimental Protocols for Assessing Synergy
To formally evaluate the synergistic potential of this compound, a series of in vitro and in vivo experiments would be required.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and partner drugs individually and in combination across a panel of cancer cell lines.
-
Method:
-
Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, the partner drug, and combinations of both at fixed ratios.
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
-
-
Apoptosis Assays:
-
Objective: To determine if the combination treatment induces a higher level of apoptosis than single-agent treatments.
-
Method:
-
Treat cells with IC50 concentrations of the individual drugs and their combination.
-
After 24-48 hours, stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.
-
-
In Vivo Synergy Assessment
-
Xenograft Mouse Models:
-
Objective: To evaluate the in vivo efficacy of the combination therapy in a living organism.
-
Method:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.
-
Administer drugs according to a predetermined schedule and dosage.
-
Monitor tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Topoisomerase II Inhibition
Figure 1. Mechanism of this compound as a topoisomerase II inhibitor.
Experimental Workflow for Synergy Assessment
Figure 2. A proposed experimental workflow to evaluate the synergistic effects of this compound.
Conclusion
While the existing data on this compound is limited to its single-agent preclinical activity, its potent topoisomerase II inhibitory mechanism provides a solid foundation for exploring its synergistic potential with other chemotherapy drugs. The experimental approaches outlined above offer a roadmap for future research that could establish this compound as a valuable component of combination cancer therapy. Further investigation is warranted to unlock the full therapeutic potential of this promising compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Butylated Hydroxytoluene (BHT)
Important Disclaimer: The chemical identifier "(-)-BO 2367" is not standard. The following safety and disposal information is based on the chemical Butylated Hydroxytoluene (BHT), which is the most plausible substance associated with commercially available products linked to similar identifiers. Researchers, scientists, and drug development professionals must confirm the exact identity of their substance with the supplier before proceeding with any handling or disposal protocols.
Butylated Hydroxytoluene (BHT) is a combustible solid that is very toxic to aquatic life with long-lasting effects.[1][2] Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. The primary disposal recommendation is to send the substance to an approved waste disposal plant.[1]
Immediate Safety and Handling Precautions
Before disposal, it is essential to adhere to proper handling and storage guidelines to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses, a lab coat, a dust respirator, and gloves.[3] In case of a large spill, splash goggles and a full suit are recommended.[3]
-
Ventilation: Use in a well-ventilated area.[4] If user operations generate dust, fume, or mist, use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4] Store away from heat and incompatible materials such as oxidizing agents, acid anhydrides, and acid chlorides.[5][6]
-
Handling: Avoid the formation of dust and aerosols.[4] Take precautionary measures against static discharges, as BHT dust may form an explosive mixture in air.[7] Provide adequate precautions, such as electrical grounding and bonding.[1]
Step-by-Step Disposal and Spill Management
Uncontaminated BHT is generally considered a non-hazardous waste and can typically be landfilled for disposal, provided it complies with federal, state, and local regulations.[7] However, due to its ecotoxicity, it should not be released into the environment.
For Unused or Waste Product:
-
Segregation: Keep BHT waste separate from other chemical waste streams to avoid reactions.
-
Labeling: Clearly label the waste container with "Hazardous Waste," an indication of the hazards, and the date accumulation began.
-
Containment: Store in a suitable, closed container.[4]
-
Disposal: Dispose of the contents and container to a licensed hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[8]
In Case of a Spill:
-
Small Spills: Use appropriate tools to put the spilled solid into a convenient waste disposal container.[3]
-
Large Spills: Use a shovel to put the material into a convenient waste disposal container.[3]
-
Cleaning: Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.[3] Do not let the product enter drains.[4]
-
Ventilation: Ensure the spillage area is well-ventilated.[8]
Quantitative Data for Butylated Hydroxytoluene (BHT)
The following table summarizes key quantitative data for BHT, which is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 220.36 g/mole | [5] |
| Melting Point | 69 - 73 °C (156 - 163 °F) | [6] |
| Boiling Point | 265 °C (509 °F) | [5] |
| Flash Point | 118.3 °C (244.9 °F) - Closed Cup | [5] |
| Auto-Ignition Temp. | 470 °C (878 °F) | [5] |
| Specific Gravity | 1.048 (Water = 1) | [5] |
Experimental Protocols & Workflows
While no specific experimental protocols for the disposal of "this compound" were found, the following represents a general workflow for the safe disposal of laboratory chemical waste, which is applicable to BHT.
General Laboratory Chemical Waste Disposal Workflow
This diagram illustrates the decision-making process for managing chemical waste in a laboratory setting, from generation to disposal.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. carlroth.com [carlroth.com]
- 3. tmmedia.in [tmmedia.in]
- 4. pccarx.com [pccarx.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. redox.com [redox.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
